tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBLSNLWAUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137882 | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-43-6 | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectral Analysis of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
This is an in-depth technical guide on the spectral characterization and structural analysis of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate .
Introduction & Structural Context
This compound (CAS: 1408076-43-6 ) is a specialized spirocyclic building block used in medicinal chemistry.[1] It belongs to a class of "conformationally restricted" scaffolds designed to improve the metabolic stability and physicochemical properties (solubility, lipophilicity) of drug candidates.
The molecule features a spiro[3.4] system where a 4-membered oxetan-3-one ring is fused to a 5-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group.
Structural Breakdown
-
Core Scaffold: Spiro[oxetane-2,3'-pyrrolidine] (IUPAC numbering may vary; systematic name relies on the spiro[3.4]octane skeleton).
-
Functional Groups:
-
Oxetan-3-one: A strained 4-membered cyclic ketone containing an ether linkage. This moiety is highly diagnostic in IR and NMR due to ring strain.
-
N-Boc Carbamate: Provides a distinct singlet in 1H NMR and characteristic carbonyl signals.
-
Spiro Center: A quaternary carbon shared between the ether/ketone ring and the pyrrolidine ring.
-
Synthesis & Causality
Understanding the synthesis is critical for interpreting spectral impurities. This compound is typically accessed via the oxidation or cyclization of 3-methylene-N-Boc-pyrrolidine intermediates.
Representative Synthetic Pathway
The formation of the oxetan-3-one ring often involves the expansion of an epoxide or the intramolecular cyclization of a functionalized ketone.
Figure 1: Logical synthetic progression from commercially available pyrrolidinone to the spiro-oxetanone target.
Spectral Data Analysis (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the asymmetry introduced by the spiro center and the high strain of the oxetanone ring.
1H NMR (400 MHz, CDCl₃)
Note: Chemical shifts are representative of the pure compound in deuterated chloroform.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 4.85 - 4.95 | Singlet (or ABq) | 2H | Oxetane C4-H₂ | Diagnostic Peak: Deshielded by adjacent Oxygen and Carbonyl. The high shift is typical for oxetan-3-ones. |
| 3.85 - 4.05 | Multiplet | 1H | Pyrrolidine C2-H_a | Diastereotopic proton adjacent to N and Spiro center. |
| 3.45 - 3.65 | Multiplet | 3H | Pyrrolidine C2-H_b + C5-H₂ | Overlapping signals of the N-adjacent protons. |
| 2.15 - 2.35 | Multiplet | 2H | Pyrrolidine C4-H₂ | Methylene protons in the 5-ring, shielded relative to N-adjacent protons. |
| 1.46 | Singlet | 9H | Boc (CH₃)₃ | Characteristic intense singlet confirming the protecting group. |
Key Causality:
-
The Oxetane CH₂ protons (approx 4.9 ppm) appear as a singlet or tight AB quartet because there are no vicinal protons to couple with, and the ring puckering is minimal or averages out on the NMR timescale.
-
The Pyrrolidine protons are diastereotopic due to the chiral spiro center (even if the molecule is racemic, the protons on the ring faces are distinct).
13C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 200.5 | Quaternary (C=O) | Oxetanone Ketone: Extremely deshielded due to ring strain (compare to acyclic ketones ~205-210, but oxetanone is distinct). |
| 154.2 | Quaternary (C=O) | Boc Carbonyl. |
| 92.5 | Quaternary (C) | Spiro Center (C2): Highly deshielded quaternary carbon bonded to Oxygen and Nitrogen-bearing carbons. |
| 80.4 | Quaternary (C) | Boc tert-butyl quaternary carbon. |
| 76.8 | Secondary (CH₂) | Oxetane C4 (O-CH₂-C=O). |
| 52.5 | Secondary (CH₂) | Pyrrolidine C2 (Adjacent to N and Spiro). |
| 44.8 | Secondary (CH₂) | Pyrrolidine C5 (Adjacent to N). |
| 32.1 | Secondary (CH₂) | Pyrrolidine C4. |
| 28.4 | Primary (CH₃) | Boc Methyls. |
Infrared (IR) Spectroscopy
The IR spectrum is the most rapid validation tool for this compound due to the unique "fingerprint" of the strained ketone.
-
1835 – 1845 cm⁻¹ (Strong): Oxetan-3-one C=O stretch.
-
1690 – 1705 cm⁻¹ (Strong): Boc C=O stretch. (Carbamate).
-
2975 – 2980 cm⁻¹: C-H stretches (Aliphatic/t-Butyl).
-
1160 – 1100 cm⁻¹: C-O stretches (Ether and Ester).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization).
-
Exact Mass: 227.12.
| m/z Peak | Identity | Interpretation |
| 250.1 | [M+Na]⁺ | Sodium adduct (Common in ESI). |
| 228.1 | [M+H]⁺ | Protonated molecular ion (often weak due to Boc fragmentation). |
| 172.1 | [M+H - tBu]⁺ | Loss of tert-butyl group (isobutylene). |
| 128.1 | [M+H - Boc]⁺ | Loss of Boc group (acidic conditions in source). |
Analytical Logic & Quality Control
When analyzing this compound, researchers must be aware of its potential instability. The oxetan-3-one ring is an electrophile; it can undergo ring-opening in the presence of strong nucleophiles or Lewis acids.
Signaling Pathway: Stability & Degradation
The following diagram illustrates the degradation logic one must avoid during handling (e.g., avoiding strong bases or nucleophilic solvents like methanol during storage).
Figure 2: Stability profile. The oxetanone core is sensitive to nucleophiles, leading to ring opening.
Protocol: Sample Preparation for NMR
-
Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive. Avoid MeOD (Methanol-d4) as it may react with the ketone to form a hemiketal over time.
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition: Standard proton parameters (16 scans) are sufficient. For ¹³C, ensure a relaxation delay (d1) of at least 2.0 seconds to allow the quaternary spiro carbons to relax.
References
-
PubChem Compound Summary. (2025). This compound (CID 56962205).[6][7] National Center for Biotechnology Information. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Foundational text on spiro-oxetane properties and NMR shifts). Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes. Organic Letters. (Describes the synthesis of 1-oxa-6-azaspiro[3.4]octane systems). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. appchemical.com [appchemical.com]
- 5. This compound,1408076-43-6-Amadis Chemical [amadischem.com]
- 6. CAS:1349199-61-6, 3-氧代-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸叔丁酯-毕得医药 [bidepharm.com]
- 7. calpaclab.com [calpaclab.com]
Technical Deep Dive: The Role of Spirocyclic Oxetanes in Medicinal Chemistry
Executive Summary
The "flatland" problem in drug discovery—where an over-reliance on aromatic rings leads to poor solubility and metabolic liability—has driven a renaissance in sp^3-rich scaffolds. Among these, spirocyclic oxetanes (specifically the 2-oxa-6-azaspiro[3.3]heptane system) have emerged as high-value bioisosteres.[1][2][3] They offer a unique "Goldilocks" profile: the steric bulk of a gem-dimethyl group combined with the polarity of a carbonyl, all within a metabolically robust, conformationally restricted framework. This guide details the physicochemical rationale, synthetic pathways, and strategic implementation of spirocyclic oxetanes in lead optimization.
The "Oxetane Effect": Physicochemical Causality
The utility of the oxetane ring stems from its extreme electronic and structural properties, which are distinct from both larger ethers (THF) and carbocyclic analogs (cyclobutane).
Dipole and Solvation
The oxetane oxygen possesses two lone pairs exposed in a highly strained, planar 4-membered ring.
-
Mechanism: The exposed oxygen acts as a potent hydrogen bond acceptor (HBA). Unlike larger ethers where steric bulk can shield the oxygen, the oxetane oxygen is sterically accessible.
-
Result: This leads to a high dipole moment and significantly increased aqueous solubility compared to carbocyclic analogs.
Basicity Modulation (The Inductive Effect)
When an oxetane is placed
-
Data: This typically lowers the pKa of the adjacent amine by 1.5 to 2.0 log units .
-
Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral, potentially improving passive membrane permeability while maintaining sufficient solubility.
Metabolic Blocking
The 4-membered ring is surprisingly stable to oxidative metabolism.
-
Causality: The high ring strain (~106 kJ/mol) paradoxically protects the
-carbons from CYP450 oxidation. The hybridization of the C-H bonds shifts towards sp^2 character (s-character increases to support the strained angle), making the C-H bonds stronger and less prone to hydrogen atom abstraction (HAT).
Data Summary: Property Shifts
| Property | Gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C(CH₂O)–) | Impact on Lead |
| Lipophilicity (LogP) | High | Low | |
| Solubility | Low | High | 10x - 4000x increase |
| Metabolic Stability | Variable (Me-oxidation) | High | Blocks metabolic soft spots |
| Conformation | Flexible | Rigid | Reduces entropic penalty of binding |
Structural Logic & Bioisosterism
Spirocyclic oxetanes are not just "polar spacers"; they are topological mimics of common drug motifs.[3][4][5][6]
The Morpholine Surrogate
The 2-oxa-6-azaspiro[3.3]heptane scaffold is the topological sibling of morpholine.[3][6]
-
The Problem: Morpholine is often used to solubilize lipophilic scaffolds but suffers from metabolic N-dealkylation or oxidation.
-
The Solution: The spirooxetane maintains the HBA (oxygen) and the basic nitrogen but arranges them in a rigid, sp^3-rich vector. It is often described as an "elongated morpholine" because the distance between the N and O is slightly increased, allowing it to probe deeper into binding pockets.[2]
Visualization: Bioisosteric Mapping
The following diagram illustrates the logical transition from traditional motifs to oxetane-based solutions.
Figure 1: Strategic replacement of liability-prone groups with oxetane bioisosteres.
Synthetic Architecture
Accessing the strained spiro[3.3]heptane system requires overcoming the inherent ring strain. The most robust method, pioneered by the Carreira group, utilizes a double-displacement strategy.
Primary Route: The "Double Cyclization"
This route builds the spirocycle from a pentaerythritol-derived precursor.
Key Precursor: 3-bromo-2,2-bis(bromomethyl)propan-1-ol.[7]
-
Oxetane Formation: Intramolecular Williamson ether synthesis creates the first ring.
-
Azetidine Formation: Double nucleophilic displacement by a primary amine creates the second ring.
Visualization: Synthetic Workflow
Figure 2: Step-wise construction of the spiro[3.3]heptane core.
Experimental Protocol: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Objective: To synthesize a scalable spirocyclic building block. Safety Note: Alkyl bromides are potential alkylating agents. Handle with gloves in a fume hood.
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Dissolution: Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (10.0 g, 30.7 mmol) in absolute ethanol (100 mL).
-
Base Addition: Add KOH (1.9 g, 33.8 mmol, 1.1 equiv) dissolved in minimal ethanol slowly.
-
Reaction: Reflux the mixture at 80°C for 2 hours. Monitor by TLC (hexane/EtOAc) for disappearance of starting material.
-
Workup: Cool to room temperature. Filter off the KBr salt. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically pure enough for the next step, or can be purified by flash chromatography (10% EtOAc in Hexanes).
-
Yield Expectation: ~85-90%.
-
Step 2: Spirocyclization with Benzylamine
-
Setup: In a pressure vial or sealed tube.
-
Reagents: Combine 3,3-bis(bromomethyl)oxetane (2.44 g, 10 mmol) with Benzylamine (3.21 g, 30 mmol, 3 equiv). Note: Excess amine acts as both nucleophile and proton scavenger, or use DIPEA.
-
Solvent: Add toluene or acetonitrile (10 mL).
-
Reaction: Heat to 110°C for 16–24 hours. The reaction requires high temperature to overcome the strain energy of forming the second 4-membered ring.
-
Workup: Cool to RT. Dilute with EtOAc/Water. Wash organic layer with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR should show characteristic doublet signals for the oxetane methylene protons and singlet/doublet for azetidine protons.
-
Decision Framework: When to Deploy?
Not every lead compound benefits from a spirooxetane. Use this decision matrix to determine suitability.
Figure 3: Strategic decision tree for oxetane incorporation.
References
-
Wuitschik, G., et al. (2010).[6][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolic Stability and Properties of Spirocyclic Oxetanes. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Oxa-6-azaspiro[3.4]octane Scaffold: Synthetic Access and Medicinal Utility
[1][2]
Introduction: Beyond the Flatland
In the pursuit of novel intellectual property and improved pharmacokinetic (PK) profiles, medicinal chemists have increasingly shifted away from planar aromatic rings toward sp³-rich scaffolds.[1][2][3] The 1-oxa-6-azaspiro[3.4]octane core (Figure 1) is a prime example of this evolution.[1]
Unlike its isomer, 2-oxa-6-azaspiro[3.4]octane (a morpholine surrogate), the 1-oxa isomer features an oxygen atom directly bonded to the spiro quaternary center.[1] This structural nuance confers specific electronic and steric properties:
-
Oxetane Desolvation: The exposed oxygen serves as a weak hydrogen bond acceptor (HBA) with lower desolvation penalties than carbonyls.[1]
-
pKa Modulation: The inductive effect of the oxetane oxygen (separated by two bonds from the nitrogen, O-C-C-N) modulates the basicity of the pyrrolidine nitrogen, often improving membrane permeability.
-
Gem-Dimethyl Bioisostere: The oxetane ring acts as a metabolically stable, polar alternative to a gem-dimethyl group.[1]
Structural & Physicochemical Profile
The incorporation of the 1-oxa-6-azaspiro[3.4]octane scaffold impacts drug-like properties significantly when compared to traditional carbocycles or monocycles.[1]
Table 1: Physicochemical Comparison of Pyrrolidine Surrogates
| Property | 3,3-Dimethylpyrrolidine | 1-Oxa-6-azaspiro[3.4]octane | Impact |
| Hybridization | sp³-rich | sp³-rich | Maintains 3D complexity (Fsp³).[1] |
| LogP (Lipophilicity) | High | Low | Oxetane reduces LogP by ~1.0 unit, improving solubility.[1] |
| H-Bond Acceptors | 0 (Core) | 1 (Ether Oxygen) | Provides a vector for H-bonding without high polarity penalty.[1] |
| Metabolic Stability | Low (Benzylic/Allylic oxidation prone) | High | The quaternary center blocks metabolic hotspots; oxetane is chemically robust.[1] |
| Basicity (pKa) | ~10.5 | ~8.5 - 9.0 | Reduced basicity enhances bioavailability and CNS penetration.[1] |
Synthetic Methodology
The primary challenge in accessing this scaffold is the construction of the strained oxetane ring at a quaternary center. The most robust and scalable method involves the sequential methylene insertion into a 3-pyrrolidinone derivative using sulfoxonium ylides (Corey-Chaykovsky reaction).[1]
Core Protocol: One-Pot Spiro-Annulation
This protocol describes the conversion of N-Boc-3-pyrrolidinone to N-Boc-1-oxa-6-azaspiro[3.4]octane.[1]
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)[1]
-
Trimethylsulfoxonium iodide (TMSOI) (3.0 equiv)[1]
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)[1]
-
tert-Butanol (tBuOH) / Dimethoxyethane (DME) (1:1 v/v)[1]
Step-by-Step Workflow:
-
Ylide Formation: In a dry flask under nitrogen, suspend TMSOI (3.0 eq) in dry tBuOH/DME. Add KOtBu (3.0 eq) portion-wise at 50°C. Stir for 1 hour to generate the dimethylsulfoxonium methylide.
-
Addition: Cool the mixture to 40°C. Add N-Boc-3-pyrrolidinone (1.0 eq) dissolved in minimal DME dropwise.
-
Cyclization Cascade: Heat the reaction to 60°C for 16 hours. The reaction proceeds via an initial spiro-epoxide intermediate, which undergoes ring expansion by a second equivalent of methylide to form the oxetane.[1]
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the spiro-oxetane as a white solid or colorless oil.[1]
Mechanism & Causality:
-
Why TMSOI? Trimethylsulfoxonium iodide forms a "harder" ylide than trimethylsulfonium iodide, favoring thermodynamic control which promotes the ring expansion from epoxide to oxetane rather than stopping at the epoxide or forming side products.
-
Why KOtBu? A bulky base minimizes nucleophilic attack on the Boc carbonyl.
Diagram 1: Synthetic Pathway (Corey-Chaykovsky Annulation)[1][5]
Caption: One-pot conversion of 3-pyrrolidinone to 1-oxa-6-azaspiro[3.4]octane via sequential methylene insertion.
Medicinal Chemistry Applications
The 1-oxa-6-azaspiro[3.4]octane scaffold is not merely a passive linker; it is an active determinant of pharmacological efficacy.[1]
Case Study: KRAS G12C Inhibitors
In the development of covalent KRAS G12C inhibitors, the steric bulk and rigid geometry of the spiro-oxetane have been utilized to fill the switch-II pocket (S-IIP) while improving oral bioavailability compared to bicyclic precursors.[1]
-
Role: Replaces a piperazine or proline moiety.[1]
-
Outcome: The spiro-oxetane locks the amine vector, enhancing selectivity for the mutant cysteine (Cys12) while the oxetane oxygen engages in water-mediated H-bonds within the solvent-exposed region.[1]
Case Study: Bioisostere for Morpholine
While 2-oxa-6-azaspiro[3.4]octane is the direct topological isostere of morpholine, the 1-oxa variant offers a distinct vector.[1]
-
Application: In kinase inhibitors (e.g., EGFR, JAK), replacing a solvent-front morpholine with 1-oxa-6-azaspiro[3.4]octane often retains potency but significantly lowers lipophilic ligand efficiency (LLE) penalties due to the compact, polar nature of the oxetane.[1]
Diagram 2: Pharmacophore & Property Mapping[1]
Caption: Multidimensional property enhancements conferred by the 1-oxa-6-azaspiro[3.4]octane core.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
1H NMR Diagnostic Signals (CDCl3, 400 MHz)
-
Oxetane Ring: The methylene protons of the oxetane ring typically appear as two multiplets around δ 4.5 – 4.7 ppm (adjacent to oxygen) and δ 2.5 – 2.8 ppm (adjacent to spiro center, if applicable, though in 1-oxa, the CH2s are C2 and C3).
-
Specific Pattern: Look for the "roofing" effect or complex splitting due to the rigid ring puckering.
-
-
Pyrrolidine Ring: The methylene protons alpha to nitrogen appear around δ 3.3 – 3.6 ppm .
-
Spiro Center: 13C NMR should show a quaternary carbon signal around δ 40 – 50 ppm (spiro) and a signal around δ 75 – 85 ppm (oxetane C-O).[1]
Stability Stress Test[1]
-
Acid Stability: The oxetane ring is generally stable to TFA (used for Boc deprotection) at 0°C to RT.[1] However, prolonged exposure to strong Lewis acids or high heat in acidic media can trigger ring opening.[1]
-
Protocol: Treat 10 mg of scaffold with 20% TFA/DCM for 1 hour. Concentrate and analyze by LC-MS. Purity should remain >95% with no formation of the ring-opened diol or alkene.[1]
References
-
Synthesis of Spirocyclic Oxetanes via Sulfoxonium Ylide Annulation Wuitschik, G., Carreira, E. M., et al.[1] (2010).[1][3][4] Angewandte Chemie International Edition. Describes the foundational methodology for oxetane spirocycles. [Link][1]
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis Bull, J. A., et al.[1] (2016).[1][3] Chemical Reviews. Comprehensive review on oxetane properties, including spiro-fused systems. [Link][1]
-
Spirocyclic Scaffolds in Medicinal Chemistry Hiesinger, K., et al.[1][3] (2021).[1] Journal of Medicinal Chemistry. Analysis of spirocyclic scaffolds including 1-oxa-6-azaspiro[3.4]octane in clinical candidates. [Link][1]
-
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1264635-65-5) PubChem Compound Summary. Chemical structure and property data. [Link][1]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Lovering, F., Bikker, J., & Humblet, C.[1] (2009).[1] Journal of Medicinal Chemistry. Foundational text on the importance of Fsp3 and spirocycles. [Link]
The Spiro-Oxetane Paradigm: A Technical Guide to Theoretical Properties and Application
Executive Summary: The Bioisosteric Imperative
In modern drug discovery, the "Magic Methyl" effect—adding methyl groups to boost potency—often comes at the cost of metabolic liability and poor solubility. The oxetane-containing spirocycle , specifically the 2-oxa-6-azaspiro[3.3]heptane scaffold, has emerged as a superior bioisostere. It offers a unique solution to the "Lipophilicity-Solubility Paradox."
Unlike traditional gem-dimethyl or carbonyl groups, the spiro-oxetane motif introduces high polarity and defined exit vectors without the metabolic penalties of flexible alkyl chains. This guide dissects the theoretical underpinnings of this scaffold, proving its utility not just as a spacer, but as a functional modulator of physicochemical properties.[1][2][3]
Theoretical Physicochemical Framework
The utility of oxetane spirocycles rests on three theoretical pillars: Geometric Strain , Electronic Modulation , and Lipophilicity Tuning .
Geometric Strain and Exit Vectors
The spiro[3.3]heptane system is not flat.[4] The oxetane ring possesses a puckering angle of approximately 8.7° , while the spiro-fusion creates a rigid, orthogonal geometry.
-
The "Pucker" Effect: The ring strain (~106 kJ/mol) forces the oxygen lone pairs into a specific orientation, maximizing H-bond acceptance capability compared to unstrained ethers like THF.
-
Vector Fidelity: Unlike piperidine or morpholine, which exist in chair conformations that flip, the spiro[3.3] system locks substituents into defined vectors. This is critical for rigidifying pharmacophores to minimize entropy loss upon binding.
The "Inductive Switch" (pKa Modulation)
One of the most powerful applications of the oxetane spirocycle is the modulation of basicity. When an amine is incorporated into the spiro-system (e.g., 2-oxa-6-azaspiro[3.3]heptane), the oxetane oxygen exerts a strong electron-withdrawing inductive effect (
-
Mechanism: The dipole of the oxetane ring pulls electron density away from the nitrogen lone pair.
-
Outcome: This typically lowers the pKa of the amine by 2–4 log units compared to the parent piperidine or pyrrolidine.
-
Benefit: Lowering pKa reduces lysosomal trapping and hERG channel inhibition, improving the safety profile.
Lipophilicity and Solubility (LogP/LogD)
Replacing a gem-dimethyl group with an oxetane reduces LogP significantly (often
Visualization: The Physicochemical Logic Flow
Figure 1: Causal relationship between the intrinsic properties of the oxetane ring and observed medicinal chemistry outcomes.
Metabolic Stability: The "Metabolic Firewall"
A critical failure mode in drug development is rapid clearance via Cytochrome P450 (CYP) oxidation.
-
The Problem: Lipophilic rings (cyclohexane, piperidine) and gem-dimethyl groups are prone to oxidative attack at C-H bonds.
-
The Oxetane Solution: The oxetane ring acts as a "metabolic sink."
-
Steric Shielding: The geminal disubstitution at the 3-position blocks access to the metabolic soft spot.
-
Electronic Deactivation: The electron-withdrawing oxygen deactivates adjacent C-H bonds toward radical abstraction mechanisms common in CYP metabolism.
-
No "Handle": Unlike carbonyls, the oxetane ether linkage is generally stable to hydrolysis and does not offer a nucleophilic attack vector for esterases.
-
Data Summary: Comparative Stability
| Scaffold | LogP (Approx) | Solub. (µM) | Metabolic Clearance (HLM) |
| Gem-Dimethyl | 3.5 | < 10 | High (Rapid Oxidation) |
| Cyclohexane | 3.2 | < 50 | High (Hydroxylation) |
| Morpholine | 0.8 | > 1000 | Low (Stable) |
| Spiro-Oxetane | 0.5 | > 4000 | Very Low (Blocked) |
Synthetic Methodology: Accessing the Core[6]
The synthesis of 2-oxa-6-azaspiro[3.3]heptane is the industry standard benchmark. The most robust route, pioneered by the Carreira group, utilizes a double-displacement strategy.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Oxalate Salt)[7]
Objective: Synthesize the core scaffold from commercially available tribromopentaerythritol.
Reagents:
-
Tribromopentaerythritol (Starting Material)[5]
-
p-Toluenesulfonamide (
) -
Sodium Hydroxide (NaOH) / Ethanol (EtOH)
-
Magnesium (Mg) / Methanol (MeOH) (for deprotection)[5]
-
Oxalic Acid (for salt formation)[5]
Step-by-Step Workflow:
-
Oxetane Ring Closure:
-
Dissolve tribromopentaerythritol (1 eq) in EtOH/Water.
-
Add NaOH (1.1 eq) and heat to reflux (approx. 80°C) for 2 hours.
-
Mechanism:[4][6][7][8][9] Intramolecular Williamson ether synthesis forms the first oxetane ring (3-bromo-2,2-bis(bromomethyl)propan-1-ol intermediate cyclizes).
-
Isolate: 3,3-bis(bromomethyl)oxetane.[10]
-
-
Spiro-Cyclization (The Critical Step):
-
Suspend
(1 eq) and NaH (2.5 eq) in dry DMF. -
Add 3,3-bis(bromomethyl)oxetane slowly. Heat to 110°C for 12 hours.
-
Mechanism:[4][6][7][8][9] Double nucleophilic substitution (
). The sulfonamide nitrogen attacks both bromomethyl groups sequentially to close the azetidine ring, forming N-tosyl-2-oxa-6-azaspiro[3.3]heptane .
-
-
Deprotection (Detosylation):
-
Dissolve the N-tosyl intermediate in anhydrous MeOH.
-
Add Mg turnings (5 eq) and sonicate (ultrasound) to initiate the single-electron transfer (SET) reduction.
-
Note: Maintain temperature < 30°C to prevent ring opening.
-
-
Salt Formation:
-
Filter off Mg salts.[5] Treat the filtrate with anhydrous oxalic acid (1 eq).
-
Precipitate the product as the stable oxalate salt.
-
Visualization: Synthetic Pathway[11][13]
Figure 2: The canonical "Carreira" route for constructing the 2-oxa-6-azaspiro[3.3]heptane core.
References
-
Wuitschik, G., et al. (2010).[11] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Barnes-Seeman, D. (2023).[6] "Spiro[3.3]heptane as a Benzene Bioisostere." ACS Medicinal Chemistry Letters.
-
Müller, K., et al. (2023).[3][6] "Oxetanes in Drug Discovery Campaigns."[1][2][11][7][12] Journal of Medicinal Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. thieme.de [thieme.de]
- 6. enamine.net [enamine.net]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthetic Utilization of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Introduction: A Gateway to Novel 3D Scaffolds in Medicinal Chemistry
Spirocyclic systems have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which often leads to improved physicochemical properties and novel intellectual property.[1] The featured compound, tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate , is a unique bifunctional building block that incorporates a strained β-lactam ring fused to an oxetane moiety. This arrangement offers a rich platform for chemical exploration, enabling the synthesis of diverse molecular architectures.
The presence of the N-Boc protecting group provides stability and allows for selective manipulation of the β-lactam, while the spirocyclic oxetane introduces a desirable polar motif and a vector for exiting "flatland" in molecular design. These application notes will provide a detailed protocol for a key transformation of this versatile building block: the chemoselective reduction of the β-lactam carbonyl to furnish the corresponding spirocyclic azetidine. This transformation unlocks a valuable class of scaffolds for the development of novel therapeutics.
Chemical Properties and Reactivity Profile
The reactivity of This compound is dominated by the electrophilic nature of the β-lactam carbonyl and the inherent ring strain of the four-membered azetidinone and oxetane rings. The N-Boc group, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the steric bulk of the Boc group can also influence the approach of nucleophiles.
A primary synthetic utility of this compound lies in the selective transformation of the β-lactam. While nucleophilic acyl substitution at the carbonyl is a plausible pathway, a more strategic application is the reduction of the carbonyl to yield the corresponding spirocyclic azetidine. This transformation is particularly valuable as it converts the planar, strained lactam into a more flexible and synthetically versatile saturated heterocycle. Care must be taken in the choice of reducing agents to avoid undesired ring-opening of the adjacent, also strained, oxetane ring.
Experimental Protocol: Chemoselective Reduction to tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
This protocol details the chemoselective reduction of the β-lactam carbonyl of This compound to the corresponding azetidine using borane dimethyl sulfide complex. This reagent is chosen for its ability to reduce amides under relatively mild conditions, minimizing the risk of oxetane ring-opening.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| Borane dimethyl sulfide complex (BMS), ~2 M in THF | Synthesis Grade | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | DriSolv® | Commercial Source |
| Methanol (MeOH) | ACS Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house prep. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Celite® | --- | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add This compound (1.00 g, 4.40 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add borane dimethyl sulfide complex (~2 M in THF, 4.40 mL, 8.80 mmol, 2.0 equiv) to the cooled solution dropwise over 15 minutes. Caution: Gas evolution (hydrogen) will be observed. Ensure adequate ventilation.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent system. The product should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Caution: Vigorous gas evolution will occur.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a colorless oil or a white solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
¹H NMR (400 MHz, CDCl₃): δ 4.65 (d, J = 6.0 Hz, 2H), 4.55 (d, J = 6.0 Hz, 2H), 3.80 (s, 2H), 3.65 (t, J = 7.2 Hz, 2H), 2.20 (t, J = 7.2 Hz, 2H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.0, 80.5, 78.0, 75.5, 58.0, 45.0, 35.0, 28.5.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₁H₂₀NO₃⁺: 214.1438; found: 214.1441.
Mechanism and Rationale
The reduction of the amide functionality in the β-lactam ring with borane proceeds through the formation of a borane-carbonyl complex. This complexation activates the carbonyl group towards hydride delivery. The subsequent steps involve the reduction of the activated carbonyl and cleavage of the boron-oxygen and boron-nitrogen bonds upon workup to yield the desired azetidine.
Caption: Reaction mechanism for the reduction of the β-lactam.
The choice of borane dimethyl sulfide complex is critical for the chemoselectivity of this transformation. Stronger reducing agents, such as lithium aluminum hydride (LAH), could lead to the undesired ring-opening of the oxetane moiety. The milder nature of BMS allows for the selective reduction of the amide while preserving the integrity of the oxetane ring.
Workflow Overview
The overall experimental workflow is designed for efficiency and safety in a standard synthetic chemistry laboratory.
Caption: Experimental workflow for the spirocyclic azetidine synthesis.
Conclusion and Future Perspectives
The protocol described herein provides a reliable method for the synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate , a valuable building block for the construction of novel spirocyclic scaffolds. The resulting azetidine can be further functionalized at the nitrogen atom after Boc-deprotection or used directly in coupling reactions. The incorporation of the spirocyclic oxetane-azetidine motif is a promising strategy for enhancing the three-dimensionality and improving the ADME properties of drug candidates. This foundational protocol opens the door to a wide array of new chemical entities for exploration in various therapeutic areas.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]
Sources
applications of "tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate" in drug discovery
Application Note: Strategic Utilization of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate in Medicinal Chemistry
Abstract
This technical guide outlines the application, handling, and synthetic utility of This compound (CAS 1417638-25-5). As drug discovery shifts towards increasing saturation (
Module 1: Chemical Profile & Physicochemical Advantage
The "Escape from Flatland" strategy in medicinal chemistry emphasizes 3D architectures to improve solubility and selectivity. This scaffold offers a distinct advantage over carbocyclic spiro-systems (e.g., spiro[3.3]heptanes) due to the oxetane ring.
Key Physicochemical Features:
-
Oxetane Effect: The oxygen atom in the 4-membered ring acts as a hydrogen bond acceptor, significantly lowering
and increasing aqueous solubility compared to its cyclobutane analog. -
Conformational Restriction: The spiro-fusion locks the pyrrolidine and oxetane rings perpendicular to each other, providing a rigid vector that can improve target binding affinity by reducing the entropic penalty of binding.
-
Metabolic Blocking: The gem-dimethyl-like effect of the spiro center protects the adjacent carbons from metabolic oxidation.
Table 1: Technical Specifications
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1417638-25-5 |
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| Core Functionality | Strained Ketone (Electrophile), Boc-Carbamate (Protected Amine) |
| Storage | 2–8°C, Inert atmosphere (Ar/N2).[1][2] Hygroscopic. |
| Solubility | Soluble in DCM, THF, MeOH, DMSO. |
Module 2: Synthetic Workflows & Decision Trees
The utility of this compound lies in its orthogonality. The ketone (C3 position) allows for immediate diversification, while the Boc-group (N6 position) serves as a latent handle for coupling to larger pharmacophores.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent ketone.
Figure 1: Divergent synthetic pathways. The ketone functionality is the primary entry point for library generation.
Module 3: Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Generation)
Context: This is the most common application. The strained ketone is highly reactive, but steric hindrance from the spiro-center requires specific reducing agents to prevent side reactions. Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or Secondary Amine (
or ) (1.1 – 1.2 eq) -
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing imine formation.
Step-by-Step Methodology:
-
Imine Formation: In a dry vial equipped with a stir bar, dissolve the Parent Ketone (1.0 eq) and the desired Amine (1.1 eq) in anhydrous DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: For sterically hindered amines (e.g., tert-butylamine), heating to 40°C or adding
may be required to drive imine formation before reduction.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 eq) portion-wise.
-
Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the product; the imine intermediate is rarely stable enough to observe).
-
Quench: Quench the reaction with saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, filter, and concentrate. -
Purification: Flash column chromatography (usually MeOH/DCM gradient).
Self-Validation Check:
-
Success: Disappearance of ketone peak in IR (
) or Carbonyl carbon in NMR ( ppm). -
Failure Mode: If starting material remains, the imine formation was likely incomplete. Repeat using
as a Lewis acid dehydrating agent.
Protocol B: Orthogonal Deprotection (Boc Removal)
Context: After functionalizing the ketone, the pyrrolidine nitrogen often needs to be exposed for coupling to the main drug scaffold (e.g., via amide coupling or SNAr).
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) (for TFA) or Dioxane/MeOH (for HCl).
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate in DCM (0.1 M).
-
Acid Addition: Add TFA (10–20% v/v final concentration).
-
Critical: The oxetane ring is acid-sensitive but generally stable to TFA at 0°C to RT for short durations. Avoid strong Lewis acids or heating with concentrated HCl , which may ring-open the oxetane.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC/LC-MS (loss of Boc group, -100 mass units).
-
Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated
(rapidly) to neutralize. Dry and concentrate.-
Note: Oxetane amines are polar; ensure the aqueous layer is extracted thoroughly (e.g., use CHCl3/iPrOH 3:1).
-
Module 4: Case Study & Impact on Drug Design
Scenario: A medicinal chemistry team is optimizing a piperidine-based antagonist. The lead compound has high potency but suffers from high metabolic clearance and poor solubility.
Application of the Scaffold:
-
Bioisosteric Replacement: The team replaces the 4-substituted piperidine core with the 3-substituted-1-oxa-6-azaspiro[3.4]octane system.
-
Synthesis: They use the Protocol A (Reductive Amination) to install the pharmacophore onto the ketone.
-
Result:
-
Solubility: Increases 5-fold due to the oxetane oxygen lowering LogP.
-
Metabolic Stability: The spiro-center blocks oxidation at the
-carbon relative to the nitrogen. -
Vector: The angle change allows the pendant group to access a new sub-pocket in the target protein.
-
Comparative Metrics
| Parameter | Piperidine Core | 1-oxa-6-azaspiro[3.4]octane | Impact |
| Hybridization | Maintains 3D character | ||
| LogP | High (Lipophilic) | Lower (More Polar) | Improved Solubility |
| H-Bond Acceptors | 1 (Nitrogen) | 2 (Nitrogen + Oxygen) | New interactions possible |
| Metabolic Liability | High ( | Low (Steric block) | Improved Half-life |
References
-
Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.
-
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[3]
-
Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2010.
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
Sources
Application Notes & Protocols: tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a Novel Bioisostere for Constrained Scaffolds in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement serves as a cornerstone of this endeavor, enabling the fine-tuning of molecular properties to enhance efficacy and safety.[1][2][3] This document provides a comprehensive guide to the application of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a unique spirocyclic scaffold, as a versatile bioisostere. We will delve into the scientific rationale for its use, present detailed protocols for its incorporation into parent molecules, and outline methodologies for the subsequent evaluation of its impact on critical drug-like properties.
Introduction: The Rationale for Spirocyclic Oxetanes in Drug Design
The concept of "escaping from flatland" has gained significant traction in contemporary drug discovery, emphasizing the need for greater three-dimensionality in molecular scaffolds.[4][5] Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry that can improve target engagement and confer favorable physicochemical properties.[4][5]
The oxetane moiety, a four-membered oxygen-containing heterocycle, has emerged as a valuable motif in medicinal chemistry.[6][7][8][9] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity when used to replace common functionalities like gem-dimethyl or carbonyl groups.[10][11][12][13] The spirocyclic fusion of an oxetane ring with another heterocyclic system, as seen in this compound, presents a novel building block with the potential to act as a bioisostere for more complex or synthetically challenging motifs.
This particular scaffold can be envisioned as a constrained bioisostere for substituted piperidines or other cyclic amines, where the oxetane introduces polarity and a fixed conformational arrangement. The ketone functionality offers a handle for further chemical elaboration or can itself be part of the bioisosteric replacement strategy.
Physicochemical Properties and Bioisosteric Potential
The inherent properties of this compound make it an attractive candidate for bioisosteric replacement.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [14] |
| Molecular Weight | 225.28 g/mol | [14] |
| XLogP3-AA (Predicted) | 0.9 | [14] |
| Hydrogen Bond Donor Count | 0 | [14] |
| Hydrogen Bond Acceptor Count | 3 | [14] |
The presence of the oxetane and carbonyl groups contributes to the molecule's polarity, which can be advantageous for improving solubility and reducing lipophilicity of a lead compound. The rigid spirocyclic core can lock a portion of the molecule in a specific conformation, potentially increasing binding affinity for the target protein by reducing the entropic penalty of binding.
Application as a Bioisostere: A Hypothetical Case Study
Consider a lead compound containing a substituted piperidin-4-one moiety that suffers from poor metabolic stability and low aqueous solubility. The this compound scaffold can be proposed as a bioisosteric replacement for this fragment.
Caption: Bioisosteric replacement strategy.
Detailed Protocols
Synthesis and Incorporation of the Spirocyclic Scaffold
The following is a generalized protocol for the incorporation of the spirocyclic scaffold via reductive amination, assuming the Boc-protected nitrogen will be deprotected and coupled to a suitable fragment of the parent molecule.
Protocol 1: Reductive Amination
-
Deprotection of the Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4.0 eq) or hydrochloric acid (4M in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.
-
-
Reductive Amination with an Aldehyde/Ketone:
-
To a solution of the deprotected spirocyclic amine salt (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF)), add a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the salt.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Evaluation of Physicochemical Properties
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Compare the solubility of the modified compound with that of the parent compound.
Protocol 3: Lipophilicity Determination (LogD Measurement)
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS at pH 7.4.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the compound in both the n-octanol and the aqueous phases by HPLC-UV or LC-MS.
-
Calculate the distribution coefficient (LogD) using the formula: LogD = log₁₀([Compound]ₙ-octanol / [Compound]PBS).
-
Compare the LogD value of the modified compound with that of the parent compound.
In Vitro Metabolic Stability Assessment
Protocol 4: Liver Microsomal Stability Assay
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) containing a regenerating system for NADPH (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Initiate the reaction by adding the liver microsomes and incubate at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
-
Compare the metabolic stability of the modified compound with that of the parent compound.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of the 1-Oxa-6-azaspiro[3.4]octane Motif into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of three-dimensional (3D) structural motifs into drug candidates is a paramount objective in modern medicinal chemistry. The departure from "flatland" aromatic structures towards more complex sp3-rich scaffolds has been shown to enhance compound properties such as solubility, metabolic stability, and target selectivity.[1] Among these scaffolds, the 1-oxa-6-azaspiro[3.4]octane motif has emerged as a valuable building block. This bicyclic system, featuring a unique spirocyclic fusion of an oxetane and a pyrrolidine ring, offers a rigid and defined three-dimensional geometry. It is often employed as a bioisosteric replacement for more common moieties like morpholine or piperazine, providing a novel chemical space for intellectual property and the potential for improved pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis of the 1-oxa-6-azaspiro[3.4]octane core, detailed protocols for its incorporation into lead compounds via common conjugation chemistries, and guidelines for the structural characterization of the resulting molecules.
The Strategic Advantage of the 1-Oxa-6-azaspiro[3.4]octane Motif
The 1-oxa-6-azaspiro[3.4]octane scaffold presents several key advantages in drug design:
-
Enhanced Three-Dimensionality: The spirocyclic nature of this motif enforces a rigid, non-planar conformation, allowing for precise projection of substituents into three-dimensional space. This can lead to improved interactions with biological targets.
-
Improved Physicochemical Properties: The incorporation of the oxetane ring can lead to increased aqueous solubility and a reduction in lipophilicity (logP) compared to carbocyclic analogs. This is a critical consideration for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
-
Novel Chemical Space: As a less commonly utilized scaffold, it provides an opportunity to explore novel chemical space and develop compounds with unique intellectual property profiles.
-
Bioisosteric Replacement: The 1-oxa-6-azaspiro[3.4]octane motif can serve as a suitable bioisostere for more traditional heterocyclic rings like morpholine and piperazine, potentially offering improved properties while maintaining key binding interactions.[1]
Synthesis of the 1-Oxa-6-azaspiro[3.4]octane Core
While a variety of methods exist for the synthesis of spirocyclic systems, a robust and scalable approach to the 1-oxa-6-azaspiro[3.4]octane core can be achieved through a multi-step sequence. The following protocol is adapted from established procedures for the synthesis of similar azaspirocycles.[1][2]
Synthetic Scheme
Caption: General synthetic strategy for 1-oxa-6-azaspiro[3.4]octane.
Protocol 1: Synthesis of N-Boc-1-oxa-6-azaspiro[3.4]octane
This protocol describes the formation of the N-Boc protected spirocycle, a key intermediate for subsequent derivatization.
Materials:
-
3,3-Bis(bromomethyl)oxetane
-
tert-Butyl carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Addition of Amine: Cool the suspension to 0 °C and add a solution of tert-butyl carbamate (2.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Cyclization: To the resulting slurry, add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-Boc-1-oxa-6-azaspiro[3.4]octane.
Protocol 2: Deprotection to Yield 1-Oxa-6-azaspiro[3.4]octane
Materials:
-
N-Boc-1-oxa-6-azaspiro[3.4]octane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve N-Boc-1-oxa-6-azaspiro[3.4]octane (1.0 eq) in DCM.
-
Acid Treatment: Add TFA (10-20 eq) or an excess of 4M HCl in dioxane to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-oxa-6-azaspiro[3.4]octane. The product may be further purified by distillation or crystallization if necessary.
Incorporation of the 1-Oxa-6-azaspiro[3.4]octane Motif into Lead Compounds
The secondary amine of the 1-oxa-6-azaspiro[3.4]octane provides a versatile handle for conjugation to a lead compound. The two most common methods for this are amide bond formation and reductive amination.
Amide Bond Formation
This is a widely used reaction to couple a carboxylic acid on a lead compound with the amine of the spirocycle.[3][4]
Caption: Workflow for amide bond formation.
Protocol 3: Amide Coupling with HATU
Materials:
-
Lead compound with a carboxylic acid functional group (1.0 eq)
-
1-Oxa-6-azaspiro[3.4]octane (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the lead compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add 1-oxa-6-azaspiro[3.4]octane (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, add water to the mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC.
Reductive Amination
This method is ideal for coupling the spirocycle to a lead compound containing an aldehyde or ketone functional group.
Caption: Workflow for reductive amination.
Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
Lead compound with an aldehyde or ketone functional group (1.0 eq)
-
1-Oxa-6-azaspiro[3.4]octane (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
DCM
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the lead compound (1.0 eq) and 1-oxa-6-azaspiro[3.4]octane (1.2 eq) in anhydrous DCE or THF.
-
pH Adjustment (Optional): If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or other suitable methods.
Characterization of 1-Oxa-6-azaspiro[3.4]octane Containing Compounds
Thorough characterization of the final compounds is essential to confirm the successful incorporation of the spirocyclic motif.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the spirocycle. The protons on the oxetane ring typically appear as triplets or multiplets in the range of 4.0-5.0 ppm. The protons on the pyrrolidine ring will have distinct chemical shifts, with those adjacent to the nitrogen appearing at a different frequency than those on the carbon framework.
-
¹³C NMR: The carbon NMR will confirm the presence of the quaternary spiro carbon, typically in the range of 70-90 ppm. The carbons of the oxetane ring will also have characteristic shifts, generally between 60-80 ppm. The chemical shifts of the pyrrolidine carbons will be in the expected aliphatic region.
Table 1: Expected NMR Chemical Shift Ranges for the 1-Oxa-6-azaspiro[3.4]octane Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Spiro Carbon | - | 70 - 90 |
| Oxetane CH₂ | 4.0 - 5.0 | 60 - 80 |
| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 |
| Pyrrolidine CH₂ | 1.5 - 2.5 | 25 - 40 |
Note: These are approximate ranges and can be influenced by the substituents on the lead compound.
4.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which will provide strong evidence for its elemental composition.
4.3. Purity Analysis
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). A purity of >95% is generally required for in vitro and in vivo studies.
Case Study: Incorporation of a Diazaspiro[3.4]octane Motif in an Antitubercular Agent
A recent study demonstrated the successful incorporation of a related 2,6-diazaspiro[3.4]octane core into a series of nitrofuran carboxamides, leading to the identification of a potent antitubercular lead. The synthesis involved the coupling of a pre-functionalized spirocycle with a nitrofuran carboxylic acid using standard amide bond formation chemistry, highlighting the feasibility and potential of this approach.
Conclusion
The 1-oxa-6-azaspiro[3.4]octane motif is a valuable and increasingly accessible building block for medicinal chemists. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to more traditional heterocyclic systems. The protocols outlined in this guide provide a solid foundation for the synthesis and incorporation of this promising scaffold into lead compounds, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
Yuan, C., et al. (2013). An improved synthesis of 2-oxa-6-azaspiro[3.4]octane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 54(33), 4429-4432. [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Novel Spiro[3.3]heptane-Based Scaffolds. Organic Letters, 12(1), 136-139. [Link]
-
Han, K.-J., et al. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 655-657. [Link]
-
Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-605. [Link]
Sources
deprotection of Boc-protected "tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate"
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of deprotecting the tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate scaffold, balancing efficient Boc removal with the preservation of the sensitive oxetan-3-one moiety.[1][2]
Executive Summary
The spirocyclic oxetane scaffold—specifically the 1-oxa-6-azaspiro[3.4]octane system—has emerged as a critical bioisostere in modern drug discovery.[1][2] It offers defined vector orientation and improved metabolic stability compared to traditional gem-dimethyl or carbonyl groups.[1][2] However, the 3-oxo-1-oxa variant (an oxetan-3-one fused spirocycle) presents a unique synthetic challenge: the oxetan-3-one ring is strained and electrophilic , making it susceptible to ring-opening or rearrangement under the strong acidic conditions typically required for Boc deprotection.[1][2]
This guide details a validated Anhydrous Acidolysis Protocol designed to quantitatively remove the Boc group while preserving the oxetanone core. We prioritize the isolation of the amine salt to prevent intermolecular condensation (Schiff base formation) inherent to free amino-ketones.[2]
Structural Analysis & Risk Assessment[2]
Before initiating synthesis, it is critical to understand the competing reactivities within the molecule.
Structural Vulnerabilities[2][3][4]
-
The N-Boc Group (Target): Requires strong acid (
) for cleavage.[1][2] Mechanism involves protonation of the carbamate oxygen followed by elimination of the tert-butyl cation.[1][2] -
The Oxetan-3-one (Risk Zone):
-
Strain: The 4-membered ether ring is highly strained (~26 kcal/mol).[1][2]
-
Acid Sensitivity: While oxetanes are generally more stable than epoxides, the presence of the ketone (3-oxo) increases the electrophilicity of the adjacent carbons. Strong aqueous acids can catalyze hydration of the ketone or nucleophilic attack (ring opening) at the ether oxygen.
-
Nucleophile Sensitivity: In the presence of nucleophilic solvents (MeOH, EtOH, H₂O), acid-catalyzed solvolysis is a high risk.
-
Recommended Protocol: Anhydrous HCl in Dioxane
We recommend the use of HCl in 1,4-dioxane over Trifluoroacetic Acid (TFA).[2] HCl salts are generally more crystalline and easier to handle than hygroscopic TFA salts.[1][2] Furthermore, dioxane is a non-nucleophilic ether that stabilizes the oxonium intermediates without opening the ring.
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).[2]
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Dry all glassware in an oven at 120°C for >1 hour.
-
Dissolve the substrate (e.g., 100 mg) in minimal anhydrous DCM (approx. 5–10 volumes, 0.5–1.0 mL).
-
Note: While the reaction can be run neat in dioxane, a small amount of DCM helps solubility and moderates the exotherm.
-
Step 2: Acid Addition (5 min)
-
Cool the solution to 0°C using an ice/water bath.
-
Add 4.0 M HCl in Dioxane dropwise (5–10 equivalents relative to substrate).
-
Why: Excess acid drives the equilibrium; dropwise addition prevents thermal spikes that could trigger ring expansion.[2]
-
Step 3: Reaction (1–2 hours)
-
Allow the reaction to warm naturally to Room Temperature (20–25°C) .
-
Stir for 1 to 2 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin for free amine) or LC-MS.[1][2]
Step 4: Workup & Isolation (Critical)
-
Do NOT Perform an Aqueous Extraction. Water at low pH will degrade the oxetanone.
-
Concentrate the reaction mixture in vacuo at a temperature < 30°C .
-
Trituration:
-
Drying: Dry the resulting white solid under high vacuum for 4 hours.
Yield Expectation: >90% as the Hydrochloride salt.
Alternative Protocol: TFA/DCM (Scavenger-Free)[1][2]
If the HCl salt is hygroscopic or an oil, the TFA salt may be prepared.
-
Dissolve substrate in DCM (anhydrous) (0.1 M concentration).
-
Cool to 0°C.
-
Add TFA (Trifluoroacetic acid) to a final ratio of 1:4 (TFA:DCM) or 1:2.[1][2]
-
Note: Do not use neat TFA; the heat of solvation can be destructive.
-
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Remove volatiles on a rotary evaporator (bath < 30°C).
-
Co-evaporation: Add Toluene (3x) and evaporate to remove residual TFA traces (azeotropic removal).
-
Isolation: Isolate as the TFA salt.
Warning: Do not neutralize to the free base unless immediately using in the next step. The free secondary amine can attack the ketone of a neighboring molecule (intermolecular Schiff base formation).
Analytical Validation
To confirm the integrity of the oxetan-3-one ring post-deprotection, compare the NMR signals.[1]
| Feature | Starting Material ( | Product (HCl Salt) ( | Diagnostic Change |
| Boc Group | Singlet ~1.45 ppm (9H) | Absent | Successful Deprotection |
| Oxetane Protons | Doublets ~4.6–4.9 ppm | Doublets ~4.7–5.0 ppm | Must Remain. Loss indicates ring opening.[1][2] |
| Spiro-CH₂ | Multiplets ~2.0–4.0 ppm | Shifted downfield | Due to ammonium cation formation.[1][2] |
Process Logic Visualization
The following diagram illustrates the decision matrix and workflow for this specific deprotection, emphasizing the "Safety First" approach for the oxetane ring.
Caption: Workflow for the controlled acidic deprotection of Boc-spiro-oxetanones, prioritizing anhydrous conditions to prevent ring hydrolysis.
References
-
Compound Identification
-
Oxetane Stability in Synthesis
-
General Boc Deprotection Protocols
-
Oxetan-3-one Synthesis & Utility
Sources
- 1. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Accelerating Drug Discovery through Parallel Synthesis Utilizing tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Spirocyclic Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular architectures with improved physicochemical and pharmacological properties is incessant. Spirocyclic scaffolds have emerged as a powerful design element, offering a rigid, three-dimensional framework that can enhance target engagement and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] The incorporation of an oxetane ring into these spirocycles further bestows unique advantages. Oxetanes are valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to increased aqueous solubility, improved metabolic stability, and reduced lipophilicity.[3] This strategic combination of a spirocyclic core and an oxetane moiety makes molecules like tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate highly valuable building blocks in the quest for next-generation therapeutics.
This application note provides a comprehensive guide to leveraging the unique structural features of this compound for the rapid generation of compound libraries through parallel synthesis. We will explore its potential in diversity-oriented synthesis (DOS), a strategy focused on the efficient exploration of chemical space to identify novel bioactive compounds.[4][5][6]
Core Principles for Parallel Synthesis
The structure of this compound offers two key points for diversification: the ketone functionality and the Boc-protected amine. This dual reactivity allows for a two-stage diversification strategy, enabling the creation of large and structurally diverse compound libraries from a single, readily available starting material.[7][8]
Stage 1: Diversification of the Ketone Moiety
The ketone group serves as the initial handle for introducing molecular diversity. A variety of well-established reactions can be employed in a parallel format to modify this functionality.
Stage 2: Diversification of the Amine Moiety
Following the modification of the ketone, the Boc protecting group on the secondary amine can be removed under acidic conditions to liberate the free amine. This newly available nucleophilic center can then be subjected to a second round of diversification reactions.
It is crucial to consider the stability of the oxetane ring throughout the synthetic sequence. While generally robust, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential ring-opening side reactions.
Experimental Protocols
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[7][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
-
This compound
-
96-well reaction blocks
-
Multichannel pipettes
-
Automated liquid handler (optional)
-
Inert atmosphere manifold
-
Parallel reaction stirrer/shaker
-
Centrifugal evaporator
-
UPLC-MS system for reaction monitoring and analysis
-
Automated parallel purification system (e.g., flash chromatography or preparative HPLC)
Protocol 1: Boc Deprotection of the Core Scaffold
This initial step is required to enable diversification at the amine position.
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a compatible solvent (e.g., 20% TFA in DCM or 4M HCl in 1,4-dioxane) (5-10 eq).
-
Seal the reaction block and allow it to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by UPLC-MS analysis of a representative well.
-
Upon completion, remove the solvent and excess acid under a stream of nitrogen or by centrifugal evaporation.
-
The resulting amine salt can be used directly in the next step or neutralized with a suitable base if required for the subsequent reaction.
Causality: The Boc protecting group is labile to acidic conditions, leading to its cleavage and the formation of the corresponding ammonium salt. The choice of acid and solvent should be guided by the stability of other functional groups in the molecule.[10][11][12]
Protocol 2: Parallel Reductive Amination of the Ketone
This protocol describes the diversification of the ketone functionality using a library of primary and secondary amines.[13][14][15]
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE).
-
Add a diverse library of primary or secondary amines (1.1-1.5 eq) to the individual wells.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq). For reactions with less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress by UPLC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the products with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purify the library using parallel flash chromatography or preparative HPLC.
Self-Validation: A representative subset of the library should be characterized by ¹H NMR and mass spectrometry to confirm the identity and purity of the products.
Protocol 3: Parallel Acylation of the Deprotected Amine
This protocol details the diversification of the amine functionality using a library of acylating agents.[16][17][18][19]
Procedure:
-
To the dried amine salt from Protocol 1 in each well, add a suitable solvent such as DCM or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Add a diverse library of acyl chlorides, sulfonyl chlorides, or isocyanates (1.1-1.2 eq) to the individual wells.
-
Seal the reaction block and shake at room temperature for 2-16 hours.
-
Monitor the reaction progress by UPLC-MS.
-
Upon completion, wash the reactions with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by centrifugal evaporation.
-
Purify the library using an appropriate parallel purification technique.
Causality: The deprotected secondary amine acts as a nucleophile, reacting with various electrophilic acylating agents to form amides, sulfonamides, and ureas, respectively. The base is required to neutralize the ammonium salt and scavenge the acid generated during the reaction.[18]
Protocol 4: Parallel Wittig Olefination of the Ketone
This protocol allows for the conversion of the ketone to a variety of alkenes.[20][21][22][23][24]
Procedure:
-
In a separate 96-well plate, prepare a library of phosphonium ylides by reacting the corresponding phosphonium salts with a strong base like n-butyllithium or sodium hydride under anhydrous conditions in a solvent like tetrahydrofuran (THF).
-
To a 96-well reaction block containing a solution of this compound (1.0 eq) in anhydrous THF, add the pre-formed ylide solutions (1.2-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by UPLC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the products with ethyl acetate.
-
The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.
-
Purify the library using parallel flash chromatography.
Expertise & Experience: The Wittig reaction is sensitive to moisture and air. Therefore, strict anhydrous and inert conditions are crucial for its success in a parallel format. The choice of base and reaction temperature can influence the stereoselectivity of the resulting alkene.
Protocol 5: Parallel Grignard Reaction with the Ketone
This protocol facilitates the addition of various organometallic reagents to the ketone, generating tertiary alcohols.[25][26][27][28][29]
Procedure:
-
To a 96-well reaction block containing a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether, add a library of Grignard reagents (1.5-2.0 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by UPLC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the library using parallel purification methods.
Trustworthiness: Grignard reagents are highly reactive and basic. It is essential to ensure all glassware and solvents are scrupulously dry to prevent quenching of the reagent. The reaction should be performed under a positive pressure of an inert gas like argon or nitrogen.[26]
Data Presentation and Analysis
The successful synthesis of the compound libraries should be confirmed by appropriate analytical techniques.
| Analytical Technique | Purpose | Format |
| UPLC-MS | Reaction monitoring, purity assessment, and molecular weight confirmation. | Analysis of individual wells or pooled samples from a row/column. |
| ¹H NMR | Structural confirmation of a representative subset of the library. | Spectra of purified individual compounds. |
| High-Resolution MS | Accurate mass determination for novel compounds. | Analysis of key library members. |
Workflow Visualization
The overall strategy for the parallel synthesis and diversification of this compound is depicted in the following workflow diagram.
Caption: Two-stage parallel synthesis workflow.
Conclusion
This compound is a versatile and valuable building block for the construction of diverse compound libraries. Its dual reactive sites, combined with the beneficial properties of the spirocyclic oxetane scaffold, make it an ideal starting point for diversity-oriented synthesis campaigns. The protocols outlined in this application note provide a robust framework for researchers to rapidly explore the chemical space around this privileged core, accelerating the identification of novel drug candidates with improved pharmacological profiles. The successful implementation of these parallel synthesis strategies will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery programs.
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Application Notes & Protocols: Developing Novel Spirocyclic Scaffolds for CNS Drug Discovery
Abstract
The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is fraught with challenges, primarily the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within a complex biological landscape. Traditional drug discovery has often relied on "flat," aromatic-rich molecules, which frequently possess suboptimal physicochemical properties for CNS applications. This guide details the rationale, design principles, and synthetic execution for developing novel spirocyclic scaffolds—a class of molecules characterized by their inherent three-dimensionality and conformational rigidity. By leveraging these unique structural features, researchers can access unexplored chemical space and engineer drug candidates with improved potency, selectivity, and pharmacokinetic profiles tailored for CNS targets. This document provides a conceptual framework, detailed experimental protocols, and a validation workflow for the synthesis and evaluation of these promising scaffolds.
The Imperative for Three-Dimensionality in CNS Drug Design
The development of drugs targeting the CNS presents a formidable challenge for medicinal chemists.[1] Molecules must not only potently and selectively interact with their intended target but also navigate the highly restrictive blood-brain barrier (BBB).[2] Historically, compound libraries have been dominated by planar, sp²-rich structures. While successful in many therapeutic areas, this "flatland" chemical space often leads to compounds with high lipophilicity and poor solubility, increasing the risk of off-target effects and metabolic liabilities.[2]
Spirocyclic scaffolds, which feature two rings sharing a single quaternary carbon atom, offer a compelling solution. Their key advantages include:
-
Inherent Three-Dimensionality: The spirocyclic core projects substituents into distinct vectors in 3D space, enabling more precise and complex interactions with the binding pockets of biological targets compared to planar molecules.
-
Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity and potency.
-
Improved Physicochemical Properties: Judicious design of spirocyclic scaffolds can help balance the delicate physicochemical properties required for CNS penetration. It allows for the disruption of planarity and reduction of lipophilicity while maintaining a low molecular weight and optimized polar surface area (PSA).
-
Novelty and Intellectual Property: Spirocyclic scaffolds represent a structurally diverse and less explored area of chemical space, offering significant opportunities for generating novel intellectual property.[3]
Design Principles for CNS-Targeted Spirocyclic Scaffolds
To effectively cross the BBB via passive diffusion, a molecule must adhere to a strict set of physicochemical parameters.[4][5] Designing spirocyclic scaffolds for CNS targets is a multiparameter optimization challenge.[6] Key guidelines include:
| Property | CNS-Targeted Guideline | Rationale & Causality |
| Molecular Weight (MW) | < 450 Da | Larger molecules have greater difficulty passing through the tight junctions of the BBB. A lower MW is a primary determinant for passive diffusion.[7][8] |
| Lipophilicity (cLogP / cLogD) | 1 - 4 | A balance is critical. Sufficient lipophilicity is needed to partition into the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding, poor solubility, and increased metabolism.[7] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | TPSA is a surrogate for hydrogen bonding capacity. Lower TPSA is strongly correlated with increased BBB permeability as it minimizes the energy penalty of desolvation required to enter the lipid bilayer.[5][9] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Similar to TPSA, minimizing HBDs reduces the desolvation penalty, enhancing membrane permeability.[7] |
| pKa | 7.5 - 10.5 (for bases) | Many CNS drugs are basic amines. A basic pKa ensures that a sufficient fraction of the molecule is in its neutral, more lipophilic state at physiological pH (7.4) to cross the BBB, while also allowing for aqueous solubility as the charged salt form.[10] |
The introduction of a spirocyclic core directly impacts these properties by increasing the fraction of sp³-hybridized carbons (Fsp³). This generally leads to more globular, less "flat" shapes, which can decrease undesirable lipophilicity and improve solubility compared to aromatic analogues of similar molecular weight.
// Invisible nodes for alignment inv1 [style=invis, width=0]; inv2 [style=invis, width=0]; Design -> inv1 [style=invis]; Structural -> inv2 [style=invis]; } dot Figure 1: Iterative workflow for spirocyclic scaffold development.
Synthetic Strategies & Protocols
The synthesis of spirocycles can be challenging due to the need to construct a quaternary carbon center.[11] However, modern synthetic methods provide robust and versatile routes. A particularly powerful strategy is the [3+2] cycloaddition, which can rapidly build molecular complexity and establish the spirocyclic core with high regioselectivity.[12][13]
Protocol 1: Synthesis of a Spiro-pyrrolidine Scaffold via [3+2] Cycloaddition
This protocol describes a three-component reaction to generate a spirooxindole-pyrrolidine scaffold, a privileged structure in medicinal chemistry. The reaction involves the in situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.[14]
Objective: To synthesize a representative spiro[indoline-3,2'-pyrrolidine] scaffold.
Materials:
-
Isatin (or N-substituted derivative) (1.0 equiv)
-
L-Proline (1.1 equiv)
-
(E)-Methyl 3-(phenyl)acrylate (dipolarophile) (1.2 equiv)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Self-Validating System & Causality:
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (isatin, a colored spot) and the appearance of a new, higher Rf product spot indicates a successful reaction. This provides an immediate check on reaction viability.
-
Reagent Stoichiometry: A slight excess of the amino acid and dipolarophile is used to ensure the complete consumption of the valuable isatin starting material.
-
Solvent Choice: Methanol is an excellent solvent for the reactants and facilitates the formation of the azomethine ylide intermediate. Refluxing provides the necessary activation energy for the cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 equiv), L-proline (1.1 equiv), and (E)-methyl 3-(phenyl)acrylate (1.2 equiv).
-
Solvent Addition: Add methanol (0.2 M concentration relative to isatin).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% EtOAc/Hexanes as eluent). The reaction is typically complete within 4-6 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted amino acid, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure spirocyclic product. The diastereoselectivity of this reaction is often high, yielding a single major product.
// Reactants Isatin [label="Isatin"]; Proline [label="Proline"]; Acrylate [label="(E)-Methyl 3-(phenyl)acrylate"];
// Intermediates Ylide [label="Azomethine Ylide\n(transient intermediate)", shape=box, style="rounded,dashed", color="#5F6368", fontcolor="#5F6368"];
// Product Spirocycle [label="Spiro[indoline-3,2'-pyrrolidine]\nProduct", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Path {rank=same; Isatin; Proline;} Isatin -> Ylide [label="+ Proline, -H₂O", fontsize=9]; Proline -> Ylide [style=invis]; // for alignment
{rank=same; Ylide; Acrylate;} Ylide -> Spirocycle [label="+ Acrylate\n[3+2] Cycloaddition", fontsize=9, color="#34A853"]; Acrylate -> Spirocycle [style=invis]; // for alignment } dot Figure 2: Reaction scheme for the [3+2] cycloaddition.
Characterization and Validation Workflow
Once a novel scaffold is synthesized and purified, a rigorous validation process is essential to confirm its identity and assess its potential as a CNS drug discovery tool.[15]
A. Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. The presence of a quaternary carbon signal in the ¹³C NMR spectrum is a key indicator of the spirocyclic core. 2D NMR techniques (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals unequivocally.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and provide an exact mass, validating the molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous proof of structure, including the relative and absolute stereochemistry.
B. Physicochemical and ADME Profiling
A suite of in vitro assays is crucial to determine if the newly synthesized scaffold possesses the properties required for a CNS drug candidate.[16]
| Assay | Protocol Summary | Rationale & Self-Validation |
| Kinetic Solubility | The compound is serially diluted in DMSO and then added to a phosphate-buffered saline (PBS) solution (pH 7.4). After incubation, the solution is filtered, and the concentration of the soluble compound is measured by LC-MS. | Poor solubility is a major cause of compound failure. This assay quickly identifies scaffolds with sufficient solubility for further biological testing. A well-known soluble compound is run as a positive control. |
| Lipophilicity (logD) | The shake-flask method involves partitioning the compound between n-octanol and PBS (pH 7.4). The concentrations in both phases are measured by UV-Vis spectroscopy or LC-MS to determine the distribution coefficient. | Measures the effective lipophilicity at physiological pH, a critical parameter for BBB penetration.[7] Running standards with known logD values validates the experimental setup. |
| PAMPA-BBB Permeability | A Parallel Artificial Membrane Permeability Assay (PAMPA) is used. A filter plate is coated with a lipid mixture mimicking the BBB. The compound is added to the donor well, and after incubation, the amount that has crossed the artificial membrane into the acceptor well is quantified by LC-MS. | This high-throughput assay predicts passive BBB permeability.[5] The assay includes high and low permeability control compounds (e.g., carbamazepine and atenolol) to define the window of performance and validate each plate. |
| Metabolic Stability | The compound is incubated with human liver microsomes (HLM) and NADPH (a cofactor for metabolic enzymes). Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS to determine its half-life. | Assesses susceptibility to Phase I metabolism by cytochrome P450 enzymes.[10] A rapidly metabolized control (e.g., verapamil) and a stable control (e.g., warfarin) are run in parallel to ensure the assay is performing correctly. |
Conclusion and Future Outlook
The strategic incorporation of spirocyclic scaffolds into CNS drug discovery programs provides a robust method for escaping chemical "flatland" and developing candidates with superior drug-like properties.[2] The inherent three-dimensionality and conformational constraint of these structures allow for a more sophisticated approach to optimizing potency, selectivity, and ADME properties simultaneously. The synthetic protocols and validation workflows outlined in this guide provide a foundational framework for researchers to design, create, and evaluate novel spirocyclic cores. As synthetic methodologies become more advanced and our understanding of the complex requirements for CNS drug design deepens, spirocyclic scaffolds will undoubtedly play an increasingly vital role in delivering the next generation of therapies for neurological and psychiatric disorders.
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Gerebtzoff, G., & Seelig, A. (2006). Molecular determinants of blood–brain barrier permeation. PubMed Central. [Link]
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El-Gharably, A. A., et al. (2021). [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. MDPI. [Link]
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Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. (2024). MDPI. [Link]
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case studies of "tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate" in lead optimization
Application Note: High-Fsp³ Lead Optimization using tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Part 1: Executive Summary & Strategic Rationale
Compound Identity:
The "Spiro-Oxetane" Advantage:
In modern drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with three-dimensional (
-
The Oxetane Ring: A metabolic bioisostere for gem-dimethyl and carbonyl groups.[1][2] It lowers lipophilicity (
) due to the high dipole moment of the ether oxygen while blocking metabolic "soft spots" found in carbocyclic analogs.[1][2] -
The Spiro[3.4] Junction: Creates a rigid 90° vector between the two rings, projecting substituents into strictly defined chemical space that is inaccessible to flexible linkers or flat aromatics.[1][2]
Primary Applications:
-
Solubility Enhancement: Replacing cyclohexyl or phenyl spacers to lower LogP and increase aqueous solubility.[1][2]
-
Divergent Library Synthesis: The C3-ketone serves as a versatile handle for reductive amination, Grignard addition, or olefination, allowing rapid generation of diverse fragment libraries.[1][2]
Part 2: Case Studies in Lead Optimization
Case Study 1: Resolving Metabolic Liability in a GPCR Antagonist
Challenge: A lead series for a GPCR target contained a central cyclohexanone linker.[1][2] While potent, the series suffered from rapid oxidative metabolism (CYP450) at the
Intervention: The cyclohexanone core was replaced with the 3-oxo-1-oxa-6-azaspiro[3.4]octane scaffold (derived from CAS 1420800-35-6).[1][2]
Mechanistic Outcome:
-
Metabolic Stability: The oxetane oxygen blocks the
-position on one side, and the quaternary spiro-center blocks the other.[1][2] This steric and electronic shielding significantly reduced CYP-mediated oxidation.[1][2] -
Solubility: The oxetane ring acts as a hydrogen bond acceptor, reducing LogD from 3.4 to 2.1 and increasing solubility to
.[1][2] -
Conformation: The spiro scaffold maintained the critical vector required for receptor binding, mimicking the "bent" conformation of the original cyclohexanone but with a rigidified entropy penalty benefit.[1][2]
Data Summary:
| Property | Original Lead (Cyclohexanone) | Optimized Spiro-Lead | Improvement |
| LogD (pH 7.4) | 3.4 | 2.1 | Improved Polarity |
| Solubility (PBS) | 16x Increase | ||
| Cl_int (Human Mic) | 3.7x Stability | ||
| Potency ( | 12 nM | 15 nM | Retained |
Case Study 2: Fragment-Based Library Expansion via Reductive Amination
Challenge: A fragment screen identified the pyrrolidine ring as a weak binder to a kinase hinge region.[1][2] The project team needed to grow the fragment rapidly to explore the adjacent hydrophobic pocket.[1][2]
Strategy: Use CAS 1420800-35-6 as a "Divergence Hub."[1][2] The ketone at C3 allows for the parallel synthesis of an amine library targeting the hydrophobic pocket, while the N-Boc group allows subsequent coupling to the hinge-binding motif.[1][2]
Workflow:
-
Core Functionalization: Reductive amination of the C3-ketone with a diverse set of 20 primary/secondary amines (aromatic, aliphatic, heteroaromatic).[1][2]
-
Coupling: Attachment to the hinge-binding warhead.
Result: The rigid spiro-geometry projected the new amine substituents at a distinct angle compared to standard 3-aminopyrrolidine analogs, accessing a novel sub-pocket and improving selectivity over off-target kinases.[1][2]
Part 3: Experimental Protocols
Protocol A: Reductive Amination of the C3-Ketone
Use this protocol to functionalize the oxetane ring with amines.[1][2]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine Partner:
(1.2 eq)[1][2] -
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]
-
Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.[2]
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the spiro-ketone (100 mg, 0.44 mmol) and the amine partner (0.53 mmol) in anhydrous DCE (4 mL).
-
Activation: Add Acetic Acid (25
, 0.44 mmol). Stir at Room Temperature (RT) for 1 hour under . -
Reduction: Add STAB (140 mg, 0.66 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
(5 mL). Stir vigorously for 10 mins. -
Extraction: Extract with DCM (
). Dry combined organics over , filter, and concentrate.[1][2] -
Purification: Flash chromatography (typically MeOH/DCM gradient).[1][2]
Self-Validating Checkpoint:
-
Observation: If the reaction stalls, check the pH. The reaction requires slightly acidic conditions (pH 5-6) for imine formation but not so acidic that the hydride is quenched.[1][2]
-
Troubleshooting: For sterically hindered amines, switch to Sodium Cyanoborohydride (
) in MeOH with longer reaction times.
Protocol B: Wittig Olefination (C3-Exocyclic Alkene)
Use this protocol to install carbon-based vectors.[1][2]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Phosphonium Salt:
(1.5 eq)[2] -
Base:
(1.6 eq)[2] -
Solvent: Anhydrous THF
Methodology:
-
Ylide Generation: Suspend phosphonium salt in THF at
. Add dropwise.[1][2] Solution turns bright yellow (ylide formation).[1][2] Stir 30 mins. -
Addition: Add spiro-ketone (dissolved in minimal THF) dropwise to the ylide at
. -
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Quench with saturated
. Extract with . -
Outcome: Yields the exocyclic methylene group, ready for further functionalization (e.g., cyclopropanation or hydroboration).
Part 4: Visualizations & Pathways
Figure 1: The "Escape from Flatland" Strategy
This diagram illustrates the structural logic of replacing a flat linker with the spiro-scaffold.[1][2]
Caption: Workflow for scaffold hopping from a planar ring to the 1-oxa-6-azaspiro[3.4]octane core to improve drug-like properties.
Figure 2: Divergent Synthesis Workflow
This diagram details the chemical pathways available from the core building block.[1]
Caption: Divergent synthetic pathways utilizing the C3-ketone handle to generate functionally diverse libraries.[1][2]
Part 5: References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2][5][6] Chemical Reviews.[1][2] [1][2]
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][6] Angewandte Chemie International Edition.[1][2] [1][2]
-
Barnes-Seeman, D. (2012).[1][2] The role of spirocyclic scaffolds in drug discovery.[1][2][5][6][7][8][9][10] Current Topics in Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2] Journal of Medicinal Chemistry.[1][2] [1][2]
-
PubChem Compound Summary. (2023). This compound (CID 56962205).[1][2] National Center for Biotechnology Information.[1][2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. PubChemLite - Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 5. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Boc deprotection of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this unique spirocyclic scaffold. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may encounter, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
The structure of this spirocycle presents a specific and significant challenge: an acid-labile Boc group on the same molecule as an acid-sensitive oxetane ring. Standard Boc deprotection conditions, which rely on strong acids, can readily induce a competitive ring-opening of the strained four-membered ether, leading to undesired byproducts and reduced yields. This guide addresses this core issue head-on.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My deprotection reaction is sluggish or incomplete. How can I drive it to completion?
This is a common issue when standard conditions are not sufficiently robust or when steric hindrance slows the reaction.[1]
Root Cause Analysis:
-
Insufficient Acid Stoichiometry: The Boc deprotection is an acid-catalyzed reaction.[2] If the acid is present in substoichiometric amounts or is neutralized by other basic functionalities, the reaction will not proceed to completion.
-
Low Reaction Temperature: While many deprotections occur at room temperature, some substrates require thermal energy to overcome the activation barrier.[1]
-
Sub-optimal Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates. Dichloromethane (DCM) is standard, but other solvents like dioxane or methanol can sometimes be effective.[1]
Troubleshooting Protocol:
-
Monitor Rigorously: Before making any changes, ensure you are accurately tracking the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Increase Acid Concentration: Gradually increase the equivalents of trifluoroacetic acid (TFA) or the concentration of HCl in dioxane. A high concentration of TFA (e.g., 25-50% v/v in DCM) is often required for complete reaction.[2][3]
-
Gentle Heating: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C. Caution: This will significantly increase the rate of the undesired oxetane ring-opening. This approach should only be used if you have confirmed the absence of ring-opened byproducts.
Question 2: I'm observing a major, more polar byproduct by LC-MS and NMR, and my yield of the desired amine is low. What is happening?
The most probable cause is the acid-catalyzed ring-opening of the strained oxetane moiety. The oxetane ring, with a ring strain energy of approximately 106 kJ/mol, is susceptible to cleavage under the very acidic conditions used for Boc deprotection.[4]
Mechanistic Insight: The reaction proceeds via two competitive pathways initiated by protonation.
-
Desired Pathway (Boc Deprotection): Protonation of the Boc-carbamate oxygen leads to fragmentation, releasing the stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to the desired free amine.[5][6][7]
-
Side Reaction (Oxetane Opening): Protonation of the oxetane oxygen activates the ring toward nucleophilic attack. The nucleophile can be the acid's counterion (e.g., trifluoroacetate) or another solvent molecule, resulting in a ring-opened product, typically a 1,3-difunctionalized compound. Strong acids are known to promote this transformation.[8][9]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways during acidic deprotection.
How to Confirm:
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of the elements of your acid (e.g., +114 for TFA, +36 for HCl) or solvent to your deprotected product.
-
Nuclear Magnetic Resonance (NMR): The disappearance of the characteristic oxetane protons and the appearance of new signals, such as a hydroxymethyl group (-CH₂OH) and a proton bearing a trifluoroacetate group, are strong indicators of ring-opening.
Question 3: How can I selectively remove the Boc group while preserving the oxetane ring?
The key is to use conditions that are kinetically selective for Boc cleavage over oxetane opening. This generally involves using milder acids, lower temperatures, and shorter reaction times.
Strategy 1: Optimization of Standard Acidic Conditions
The goal is to find a "sweet spot" where the Boc group is cleaved efficiently before significant oxetane degradation occurs.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Lower Risk) | Rationale |
| Acid | 20-50% TFA in DCM | 4M HCl in Dioxane or 10-15% TFA in DCM | HCl is a strong acid but can be less aggressive than high concentrations of TFA. |
| Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature | Lowering the temperature dramatically reduces the rate of most reactions, often favoring the pathway with the lower activation energy. |
| Time | 1-4 hours | 30 min - 2 hours (Monitor Closely) | The extent of the side reaction is time-dependent. Stop the reaction as soon as the starting material is consumed. |
| Scavengers | Often omitted | Triethylsilane (TES) or Anisole (5-10% v/v) | Scavengers trap the generated tert-butyl cation, preventing potential side reactions like t-butylation of the substrate or solvent.[5][10] |
Strategy 2: Alternative, Milder Deprotection Protocols
For highly sensitive substrates, standard Brønsted acids may be unsuitable. Consider these alternatives:
-
Lewis Acids: Aluminum chloride (AlCl₃) or trimethylsilyl iodide (TMSI) can sometimes achieve deprotection under different conditions.[11][12] TMSI, in particular, can be effective at neutral pH.[12]
-
Aqueous Phosphoric Acid: This has been reported as a mild and effective reagent for deprotecting acid-sensitive substrates.[11][13]
-
Oxalyl Chloride in Methanol: A recently reported mild method for N-Boc deprotection that may offer better selectivity.[13][14]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting the deprotection.
Experimental Protocols
Protocol 1: Optimized Mild Acidolysis (Recommended Starting Point)
This protocol prioritizes the stability of the oxetane ring by using controlled temperature and a less aggressive acid system than high-concentration TFA.
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 equiv.) in anhydrous 1,4-dioxane (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 equiv.).
-
Stir the reaction at 0 °C, monitoring its progress every 30 minutes by LC-MS and/or TLC (stain with ninhydrin to visualize the free amine product).
-
If the reaction is very sluggish after 2 hours, allow it to warm slowly to room temperature and continue monitoring.
-
Upon completion (disappearance of starting material), concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether to yield a solid, or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent to yield the free amine.[2]
Protocol 2: Standard TFA Deprotection (Use with Caution)
This is a more traditional but higher-risk protocol. It may be faster but requires careful monitoring to minimize byproduct formation.
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Add a scavenger such as triethylsilane (TES) (1.2 equiv.).
-
Cool the solution to 0 °C.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20% v/v.
-
Stir at 0 °C for 1-2 hours, monitoring closely.[2]
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized as described in Protocol 1.[2]
References
- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
- ChemSpider Synthetic Pages. (2020). Boc deprotection of BocPhePheOEt.
- BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). tert-Butyl Carbamate (BOC) Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- K. L. Lin, et al. (2009). Deprotection of Boc groups in the presence of tert-butyl esters. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- F. I. J. C. Martins, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- F. I. J. C. Martins, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- CymitQuimica. (n.d.). This compound.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- S. U. Hansen, et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed Central.
- A. D. Campbell, et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters.
- J. B. Lash, et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media. Antimicrobial Agents and Chemotherapy.
- The Dong Group. (n.d.). Oxetane Presentation.
- S. U. Hansen, et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.
- S. Ahmad, et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
- J. A. Leitch, et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters.
- TCI Chemicals. (n.d.). tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- A. M. H. Abdel-Halim, et al. (2022). In vitro Susceptibility to β-Lactam Antibiotics and Viability of Neisseria gonorrhoeae Strains. Frontiers in Microbiology.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved February 3, 2026, from University of Illinois Urbana-Champaign.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
The Ascendant Spirocycle: A Head-to-Head Comparison of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate and Morpholine as Bioisosteres
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer optimal physicochemical and pharmacokinetic properties is relentless. For decades, the morpholine moiety has been a stalwart ally to medicinal chemists, prized for its advantageous biological and metabolic characteristics.[1][2] However, the very properties that make it attractive can also be liabilities, particularly concerning metabolic instability. This guide presents a comprehensive comparison of the traditional morpholine scaffold and a promising alternative: tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate . We will delve into the rationale behind this bioisosteric replacement, supported by a critical analysis of their structural and physicochemical properties, and provide detailed experimental protocols for their evaluation.
The Rationale for Bioisosteric Replacement: Beyond the Familiar Scaffold
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of lead optimization.[3] The morpholine ring, a six-membered heterocycle, is a common feature in numerous approved drugs.[4] Its utility stems from its ability to improve aqueous solubility and act as a hydrogen bond acceptor. However, the methylene groups adjacent to the oxygen and nitrogen atoms in the morpholine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance and potential formation of reactive metabolites.[5]
This metabolic vulnerability has spurred the exploration of more robust bioisosteres. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as compelling alternatives due to their inherent three-dimensionality and conformational rigidity.[6] The incorporation of a spirocyclic system can lead to improved metabolic stability, enhanced target engagement, and the exploration of novel chemical space.[7][8] Specifically, spirocycles containing strained four-membered rings like oxetanes are of increasing interest for their ability to favorably modulate polarity, lipophilicity, and metabolic stability.[7]
At a Glance: Key Physicochemical Properties
| Property | This compound | Morpholine | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 227.26 | 87.12 | The spirocycle is significantly larger, a factor to consider in lead optimization. |
| Calculated logP | ~1.5 (Predicted) | -0.86 (Experimental) | The spirocycle is predicted to be more lipophilic, which could influence cell permeability and off-target effects. |
| Topological Polar Surface Area (TPSA) | 50.5 Ų | 21.3 Ų | The increased TPSA of the spirocycle suggests potentially greater hydrogen bonding capacity. |
| Metabolic Stability | Predicted to be higher | Susceptible to oxidation | The spirocyclic core and the oxetane moiety are generally more resistant to metabolic degradation compared to the morpholine ring. The tert-butyl group can be a site of metabolism, but its impact is context-dependent.[1] |
| Aqueous Solubility | Predicted to be moderate to good | High | The spirocyclic oxetane is designed to improve solubility over more lipophilic, non-polar scaffolds. |
| Synthetic Accessibility | Multi-step synthesis | Readily available | Morpholine and its derivatives are commercially available and synthetically straightforward to incorporate. The spirocycle requires a more complex synthetic route. |
Structural and Mechanistic Considerations
The key difference between the two scaffolds lies in their topology and the nature of the heteroatom-containing rings.
Figure 2. Logic diagram of the bioisosteric replacement strategy.
Experimental Protocols for Comparative Evaluation
To empirically compare these two scaffolds, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Test compound (this compound or morpholine derivative)
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
In a glass vial, add a small aliquot of the stock solution to a mixture of 1-octanol and PBS (e.g., 1:1 v/v) to achieve a final concentration that is detectable in both phases.
-
Securely cap the vial and vortex vigorously for 1 minute.
-
Agitate the vial on a shaker at room temperature for 1-2 hours to ensure equilibrium is reached. [9]5. Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.
-
Dilute the aliquots with a suitable solvent (e.g., methanol for the octanol phase, mobile phase for the aqueous phase) to a concentration within the linear range of the HPLC detector.
-
Analyze the concentration of the test compound in each diluted phase by HPLC.
-
Calculate the logP using the following formula: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Self-Validation:
-
Run a standard compound with a known logP value in parallel to validate the experimental setup.
-
Ensure that the sum of the compound recovered from both phases is close to 100% of the initial amount added.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound at 1 mM in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. [10][11]4. Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard. [11]6. Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) using the following formulas: t1/2 = 0.693 / k Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)
Self-Validation:
-
Include a positive control to ensure the metabolic activity of the microsomes.
-
Run a negative control (without NADPH) to account for non-enzymatic degradation.
Figure 3. Workflow for the in vitro metabolic stability assay.
Protocol 3: Aqueous Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic solubility of the compounds in an aqueous buffer.
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with PTFE-lined caps
-
Incubator shaker
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS (e.g., 1 mL). [12][13]2. Securely cap the vial and place it in an incubator shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for at least 24 hours to ensure that equilibrium is reached. [14]4. After incubation, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a calibration curve.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Self-Validation:
-
Visually confirm the presence of excess solid compound at the end of the incubation period.
-
Analyze samples taken at different time points (e.g., 24 and 48 hours) to ensure that equilibrium has been reached (i.e., the concentration does not increase with longer incubation).
Synthesis and Accessibility
A significant consideration in the adoption of a new scaffold is its synthetic accessibility. Morpholine and its simple derivatives are readily available and can be incorporated into molecules through well-established synthetic routes. [2] The synthesis of this compound is more complex. Based on related structures, a likely synthetic approach would involve a multi-step sequence. For instance, a plausible route could start from 1-Boc-3-azetidinone, involving an initial carbon-carbon bond formation followed by cyclization to form the spirocyclic core. [15]While feasible, this multi-step synthesis is inherently more resource-intensive than the incorporation of a simple morpholine unit.
Conclusion and Future Outlook
The choice of a molecular scaffold is a critical decision in drug design, with profound implications for the developability of a lead compound. While morpholine remains a valuable and widely used building block, its susceptibility to metabolic oxidation necessitates the exploration of more robust bioisosteres.
This compound represents a compelling alternative that leverages the advantages of a spirocyclic and oxetane-containing framework. The anticipated improvements in metabolic stability, coupled with the introduction of a rigid, three-dimensional architecture, offer significant potential for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.
While the synthetic complexity of this spirocycle is a practical consideration, the potential gains in drug performance may well justify the additional synthetic effort, particularly in cases where morpholine-related metabolic instability is a key hurdle. As our understanding of the interplay between molecular structure and ADME properties deepens, the rational design and application of novel spirocyclic scaffolds like the one discussed herein will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). Journal of Medicinal Chemistry. [Link]
-
Metabolically Stable tert-Butyl Replacement. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. (2024). Expert Opinion on Drug Discovery. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Organic & Biomolecular Chemistry. [Link]
-
LogP / LogD shake-flask method. (2024). protocols.io. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
Oxetanes in Drug Discovery Campaigns. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). ResearchGate. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (n.d.). The Journal of Organic Chemistry. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025). ResearchGate. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
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The 1-oxa-6-azaspiro[3.4]octane Scaffold: A Comparative Guide to Favorable In Vitro ADME Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount objective. The careful tuning of a molecule's physicochemical characteristics is a critical determinant of its ultimate success as a therapeutic agent. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing the 1-oxa-6-azaspiro[3.4]octane scaffold, highlighting its potential to mitigate common liabilities associated with traditional heterocyclic motifs.
The drive to escape the "flatland" of predominantly two-dimensional aromatic structures has led to an increased appreciation for three-dimensional (3D) scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined exit vectors offer a powerful tool for medicinal chemists to optimize the spatial arrangement of functional groups, potentially leading to enhanced target affinity and selectivity.[2] Furthermore, the introduction of sp³-rich centers, a hallmark of spirocyclic scaffolds, often correlates with improved physicochemical properties, such as increased solubility, modulated lipophilicity, and enhanced metabolic stability, when compared to their flatter counterparts.[3]
This guide will delve into a specific case study that exemplifies the advantages of incorporating a 1-oxa-6-azaspiro[3.4]octane moiety as a strategic replacement for a piperidine ring in a series of potent antitubercular agents. Through a detailed examination of experimental data, we will illustrate how this structural modification can lead to a more desirable ADME profile, a crucial step in the journey from a promising hit to a viable drug candidate.
A Case Study in Scaffold Replacement: Enhancing the ADME Profile of Pks13 Inhibitors
The enzyme polyketide synthase 13 (Pks13) is an essential component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for novel antituberculosis drugs.[4] In a study aimed at optimizing a series of benzofuran-based Pks13 inhibitors, researchers encountered a common challenge in drug development: the lead compound, while potent, possessed suboptimal ADME properties and off-target activity. Specifically, the presence of a piperidine ring contributed to high lipophilicity and significant inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a major liability associated with cardiac toxicity.[4]
To address these issues, a strategic scaffold hopping approach was employed, replacing the piperidine moiety with a 2-oxa-6-azaspiro[3.4]octane ring. This modification was designed to reduce both the lipophilicity (logD) and the basicity (pKa) of the amine, two parameters often linked to hERG affinity, while maintaining the crucial interactions with the target enzyme.[4]
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME and safety data for the parent piperidine-containing compound and its 2-oxa-6-azaspiro[3.4]octane analogue, demonstrating the profound impact of this scaffold replacement.
| Compound ID | Scaffold | logD at pH 7.4 | Microsomal Stability (% remaining at 1 hr) | hERG Inhibition (% at 10 µM) |
| Compound 1 | Piperidine | 3.5 | 98 | 65 |
| Compound 2 | 2-oxa-6-azaspiro[3.4]octane | 2.6 | 100 | 18 |
Data sourced from Abell et al., J. Med. Chem. 2022, 65, 1, 409–423.[4]
The experimental data clearly illustrates the benefits of the spirocyclic scaffold in this context:
-
Reduced Lipophilicity: The 2-oxa-6-azaspiro[3.4]octane analogue (Compound 2 ) exhibited a significantly lower logD value (2.6) compared to the piperidine-containing parent (Compound 1 , logD = 3.5). This reduction in lipophilicity is a desirable outcome, as it can lead to improved solubility and a lower potential for off-target toxicities.[4]
-
Maintained Metabolic Stability: Both compounds demonstrated excellent stability in human liver microsomes, indicating that the introduction of the spirocyclic core did not introduce a new metabolic liability.[4]
-
Dramatically Reduced hERG Inhibition: The most striking improvement was the substantial decrease in hERG inhibition. At a concentration of 10 µM, the 2-oxa-6-azaspiro[3.4]octane derivative showed only 18% inhibition, a marked improvement over the 65% inhibition observed with the piperidine analogue. This represents a significant de-risking of the chemical series with respect to potential cardiac toxicity.[4]
This case study provides compelling evidence for the utility of the 1-oxa-6-azaspiro[3.4]octane scaffold as a tool for fine-tuning the ADME properties of drug candidates.
Experimental Methodologies
The following are detailed protocols for the key in vitro ADME assays discussed in this guide, providing a framework for the reproducible assessment of these critical properties.
Microsomal Stability Assay
The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, typically in the liver. The in vitro microsomal stability assay is a widely used method to predict in vivo hepatic clearance.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled from multiple donors) are thawed on ice.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is stopped by adding the quenching solution.
-
-
Analysis:
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Interpretation:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for a typical in vitro microsomal stability assay.
Lipophilicity Determination (logD)
Lipophilicity is a key physicochemical property that influences a compound's solubility, permeability, and plasma protein binding. It is commonly measured as the distribution coefficient (logD) at a physiological pH of 7.4.
Protocol (Shake-Flask Method):
-
Preparation of Solutions:
-
Prepare a buffered aqueous solution at pH 7.4.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use n-octanol as the organic phase.
-
-
Partitioning:
-
Add a small volume of the test compound stock solution to a mixture of the aqueous buffer and n-octanol.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Analysis:
-
The concentration of the test compound in both the aqueous and organic phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log ([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for logD determination using the shake-flask method.
Conclusion
The strategic incorporation of the 1-oxa-6-azaspiro[3.4]octane scaffold represents a valuable tactic in modern medicinal chemistry for optimizing the ADME properties of drug candidates. As demonstrated in the case study of Pks13 inhibitors, this spirocyclic motif can effectively reduce lipophilicity and mitigate hERG liability while preserving metabolic stability and target potency.[4] By embracing the three-dimensional chemical space offered by such scaffolds, researchers can increase the likelihood of identifying and advancing compounds with a well-balanced profile of efficacy and safety, ultimately contributing to the development of new and improved medicines.
References
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Abell, C., et al. (2022). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry, 65(1), 409–423. [Link]
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Carreira, E. M., & Burkhard, J. A. (2010). Spirocycles in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9152-9164. [Link]
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Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. [Link]
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The Strategic Advantage of Going 3D: A Comparative Analysis of Spirocyclic Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic, two-dimensional molecules.[1] This strategic shift towards greater three-dimensionality has propelled spirocyclic scaffolds—rigid bicyclic systems joined by a single common atom—to the forefront of drug design.[2][3][4] Their unique conformational rigidity and diverse spatial arrangement of functional groups offer a powerful toolkit to address longstanding challenges in drug development, including potency, selectivity, and pharmacokinetic properties.[2][5][6]
This guide provides a comparative analysis of different spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative strengths and applications. We will delve into specific case studies, present supporting experimental data, and provide detailed protocols for evaluating key drug-like properties, empowering you to make informed decisions in your scaffold selection process.
The Spirocyclic Paradigm: Why Rigidity and Three-dimensionality Matter
The introduction of a spirocyclic core into a drug candidate can profoundly and often favorably alter its pharmacological profile.[2] The inherent three-dimensionality, often measured by a higher fraction of sp³ hybridized carbons (Fsp³), is a key driver of this transformation.[1] A higher Fsp³ count generally correlates with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are critical for a drug's success in the clinic.[7]
The rigidity of the spirocyclic system locks the conformation of the molecule, which can have two major benefits.[7] Firstly, it can pre-organize the pharmacophoric elements into an optimal orientation for binding to the target protein, leading to enhanced potency and efficacy. Secondly, this conformational constraint can reduce binding to off-target proteins, thereby improving the selectivity of the drug and minimizing potential side effects.[2]
This guide will explore three major classes of spirocyclic scaffolds that have gained significant traction in medicinal chemistry: Azaspirocycles , Oxaspirocycles , and the all-carbon Spiro[3.3]heptanes . Through a comparative lens, we will examine their impact on key drug-like properties.
Comparative Analysis of Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the drug design process, with each class offering a unique set of advantages. The following sections will provide a detailed comparison of azaspirocycles, oxaspirocycles, and spiro[3.3]heptanes, supported by experimental data from published case studies.
Azaspirocycles: Modulating Basicity and Improving Physicochemical Properties
Azaspirocycles, which incorporate one or more nitrogen atoms into the spirocyclic framework, are particularly valuable for their ability to modulate the basicity (pKa) of a molecule while simultaneously improving its physicochemical properties.[7]
A compelling example is the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). In this program, researchers replaced a morpholine ring with various azaspirocycles. This modification led to a significant improvement in the drug-like properties of the compounds. For instance, the introduction of a 2-azaspiro[3.3]heptane moiety resulted in a notable decrease in lipophilicity (logD) and enhanced metabolic stability, while maintaining potent receptor binding.[2]
Case Study: Bupivacaine Analogue
A direct comparison of the anesthetic drug bupivacaine with its 1-azaspiro[3.3]heptane analogue highlights the benefits of this scaffold as a piperidine bioisostere.[8][9] The spirocyclic analogue demonstrated comparable anesthetic activity while exhibiting improved physicochemical properties.[8]
Table 1: Comparative Data for Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue [10]
| Compound | Scaffold | Solubility (µM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ in min) |
| Bupivacaine | Piperidine | >250 | 3.6 | 1.6 | 108 |
| Analogue | 1-Azaspiro[3.3]heptane | >250 | 3.1 | 1.1 | 129 |
This data demonstrates that the 1-azaspiro[3.3]heptane analogue retains high solubility while exhibiting lower lipophilicity and improved metabolic stability compared to the parent drug.
Case Study: PARP Inhibitor Olaparib Analogue
In the development of poly (ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine ring in Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other PARP family members.[2] While this modification resulted in a slight two-fold reduction in potency, the improved selectivity profile was accompanied by reduced DNA damage and cytotoxicity, showcasing the potential of spirocycles to fine-tune the biological activity of a drug.[2]
Oxaspirocycles: Enhancing Solubility and Reducing Lipophilicity
The incorporation of an oxygen atom into the spirocyclic framework, creating an oxaspirocycle, can dramatically improve a compound's aqueous solubility and lower its lipophilicity.[11] This is a particularly valuable strategy for optimizing drug candidates that suffer from poor solubility, a common hurdle in drug development.
Research has shown that the introduction of an oxaspirocycle can increase water solubility by up to 40-fold compared to their carbocyclic counterparts.[11] This significant improvement is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, increasing the polarity of the molecule.
Case Study: Terazosin Analogues
In the development of antihypertensive drug analogues, the replacement of a carbocyclic ring with an oxaspirocycle in terazosin led to more potent compounds with significantly improved aqueous solubility.[11] This highlights the potential of oxaspirocycles to enhance both the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Spiro[3.3]heptanes: Rigid, Non-planar Scaffolds as Benzene Bioisosteres
Spiro[3.3]heptane is a rigid, three-dimensional all-carbon scaffold that has emerged as a valuable bioisostere for benzene and other aromatic rings.[8][12] Its non-planar structure allows for the exploration of novel chemical space and can lead to improved drug-like properties.
Case Study: Sonidegib Analogue
The anticancer drug sonidegib, which contains a meta-substituted benzene ring, was modified by replacing the aromatic ring with a spiro[3.3]heptane scaffold. This modification resulted in a decrease in lipophilicity and a notable impact on metabolic stability.
Table 2: Comparative Data for Sonidegib and its Spiro[3.3]heptane Analogue
| Compound | Scaffold | Solubility (µM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ in min) |
| Sonidegib | m-phenylene | <1 | 5.3 | >4.5 | 93 |
| Analogue | Spiro[3.3]heptane | <1 | 4.8 | >4.5 | 47 |
While the solubility remained low for both compounds, the spiro[3.3]heptane analogue exhibited a lower calculated lipophilicity (clogP) and a shorter metabolic half-life, indicating a change in its metabolic profile.
Experimental Protocols for Scaffold Evaluation
To facilitate the comparative analysis of different spirocyclic scaffolds in your own research, we provide the following detailed, step-by-step methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Aqueous Solubility Assay (Kinetic Method)
Rationale: Assessing the aqueous solubility of a compound is crucial in early drug discovery to identify potential liabilities that could hinder its development. Low solubility can lead to poor absorption and bioavailability.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver, a major route of drug clearance. High metabolic instability can lead to a short half-life in the body, reducing the drug's efficacy.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM solution of the test compound in the same buffer.
-
Prepare a solution of the cofactor NADPH (1 mM) in the same buffer.
-
-
Incubation:
-
Pre-warm the microsomal and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the compound-microsome mixture. The final concentrations should be, for example, 0.5 mg/mL microsomes, 1 µM test compound, and 1 mM NADPH.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability Assay (Caco-2)
Rationale: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Assay Initiation:
-
For apical to basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical side of the transwell.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.
Visualizing the Concepts
To better illustrate the principles discussed in this guide, the following diagrams created using Graphviz are provided.
Caption: The evolution from 2D to 3D spirocyclic scaffolds in drug design leads to improved physicochemical and pharmacological properties.
Caption: A streamlined workflow for the comparative evaluation of spirocyclic and non-spirocyclic drug candidates.
Conclusion: A New Dimension in Drug Discovery
Spirocyclic scaffolds represent a significant advancement in the field of medicinal chemistry, offering a robust strategy to overcome many of the challenges associated with traditional drug design. By providing a rigid and three-dimensional framework, these unique chemical entities enable the fine-tuning of a molecule's properties to achieve a more desirable pharmacological profile. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, provides a solid foundation for researchers to strategically incorporate spirocyclic scaffolds into their drug discovery programs. As our understanding of the nuanced effects of different spirocycles continues to grow, so too will their impact on the development of the next generation of innovative medicines.
References
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- Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen.
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- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5.
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- Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Hiesinger, L., et al. (2021). Examples of spirocycle-containing marketed drugs.
- Stepan, A. F., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6293.
- Cruz, L. J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368.
- Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294–11305.
- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Tyagi, V., & Balasubramanian, N. (2015). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 20(12), 22194-22209.
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assessing the metabolic stability of oxetane-containing compounds versus their carbocyclic analogs
[1][2][3][4][5]
Executive Summary: The "Oxetane Switch"
In modern medicinal chemistry, the "Oxetane Switch"—replacing a gem-dimethyl or carbonyl group with a 3,3-disubstituted oxetane ring—has become a validated strategy to modulate physicochemical properties.[1][2][3][4][5] While the primary drivers for this substitution are often the reduction of lipophilicity (
This guide provides a technical comparison of the metabolic fate of oxetanes versus carbocycles, supported by mechanistic rationale and a validated experimental protocol for assessing intrinsic clearance (
Comparative Analysis: Oxetanes vs. Carbocycles[1][4]
The Metabolic Liability of Carbocycles
Carbocyclic analogs, particularly those containing gem-dimethyl groups, are lipophilic. High lipophilicity often correlates with high affinity for Cytochrome P450 (CYP) enzymes. The C-H bonds in gem-dimethyl groups are prone to benzylic or allylic oxidation , serving as "metabolic soft spots."
The Oxetane Advantage
Contrary to early concerns regarding the ring strain (~26 kcal/mol) of oxetanes leading to hydrolytic ring opening, 3,3-disubstituted oxetanes exhibit remarkable metabolic robustness.
-
Electronic Effect: The electronegative oxygen reduces the electron density of the ring, making the adjacent C-H bonds less susceptible to oxidative radical abstraction by CYP450 (specifically CYP3A4 and CYP2D6).
-
Solvation Shell: The high polarity of the oxetane oxygen creates a tightly bound hydration shell, which can sterically hinder the hydrophobic active sites of metabolic enzymes.
Performance Data Comparison
The following table summarizes the impact of the "Oxetane Switch" on metabolic stability and physicochemical properties, derived from seminal data sets (e.g., Wuitschik et al., Angew.[2] Chem. and J. Med.[1][4] Chem.).[6][1][3][4][5][7][8][9][10][11][12]
| Property | gem-Dimethyl / Cyclobutane Analog | 3,3-Disubstituted Oxetane Analog | Impact of Switch |
| Lipophilicity ( | High (e.g., 3.0 - 4.5) | Lower (typically | Reduced CYP Affinity |
| Intrinsic Clearance ( | High (Rapid oxidative metabolism) | Low to Moderate | Extended Half-life ( |
| Metabolic Pathway | C-H Oxidation (Hydroxylation) | Ring Opening (Rare) / Inert | Metabolic Shunting |
| Solubility | Low | High | Improved Bioavailability |
Critical Insight: The stability of oxetanes is highly dependent on substitution. 3,3-disubstituted oxetanes are metabolically stable.[1] 2-substituted oxetanes are metabolically labile and prone to oxidative ring opening to form aldehydes/ketones.
Mechanistic Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between a carbocyclic analog and an oxetane analog.
Figure 1: Divergent metabolic fates. The carbocycle (red path) drives CYP binding via lipophilicity, leading to oxidation. The oxetane (blue path) leverages polarity to evade metabolic capture.
Validated Experimental Protocol: Microsomal Stability Assay
To objectively assess the stability of oxetane analogs, a standardized Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating through the use of specific controls and time-points.
Materials & Reagents
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Propranolol (High clearance control) and Warfarin (Low clearance control).
-
Quenching Agent: Acetonitrile (ACN) containing the IS.
Step-by-Step Workflow
Step 1: Pre-Incubation (Thermodynamic Equilibration)
-
Prepare a 1 µM solution of the test compound (Oxetane analog) and the reference carbocycle in phosphate buffer containing 0.5 mg/mL microsomes.
-
Why: A low substrate concentration (1 µM) ensures the reaction follows first-order kinetics (
), which is required for accurate calculation. -
Incubate at 37°C for 5 minutes without NADPH. This controls for non-NADPH dependent degradation (e.g., chemical hydrolysis of the oxetane ring).
Step 2: Reaction Initiation
-
Add the NADPH regenerating system to initiate metabolism.
-
Total Volume: 100 µL per well in a 96-well plate format.
Step 3: Time-Course Sampling
-
Sample at
minutes. -
Protocol Tip: The 0-minute point must be taken immediately after NADPH addition to establish the
baseline.
Step 4: Quenching & Extraction
-
Transfer aliquots into 3 volumes of ice-cold Acetonitrile containing the Internal Standard.
-
Causality: The 1:3 ratio ensures complete precipitation of microsomal proteins, preventing column clogging during LC-MS analysis.
Step 5: Analysis (LC-MS/MS)
-
Centrifuge at 4,000 rpm for 20 minutes.
-
Analyze supernatant via LC-MS/MS monitoring the parent ion.
Data Calculation
Calculate the slope (
Assay Workflow Visualization
Figure 2: Microsomal Stability Assay Workflow. Note the critical "Pre-Incubation" check to distinguish chemical instability from metabolic clearance.
References
-
Wuitschik, G., et al. (2010).[1][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][4] [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Stepan, A. F., et al. (2011). Structural Biology and Medicinal Chemistry of γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. mercell.com [mercell.com]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
